PF-06815345 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H30Cl2FN9O4 |
|---|---|
Peso molecular |
634.5 g/mol |
Nombre IUPAC |
[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C27H29ClFN9O4.ClH/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24;/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3;1H/t16-,18+;/m0./s1 |
Clave InChI |
RFEUFHPTEFEGDQ-KUGOCAJQSA-N |
SMILES isomérico |
CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |
SMILES canónico |
CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06815345 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815345 hydrochloride is an orally active, small molecule investigational drug that functions as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] By modulating the activity of PCSK9, PF-06815345 influences the levels of low-density lipoprotein cholesterol (LDL-C), a key factor in the pathogenesis of cardiovascular disease. This technical guide provides a comprehensive overview of the core mechanism of action of PF-06815345, including its molecular target, the associated signaling pathway, and relevant pharmacological data. Detailed experimental protocols for the characterization of such an inhibitor are also provided, alongside mandatory visualizations to facilitate a deeper understanding of its biological context and evaluation workflow. Although the clinical development of PF-06815345 was discontinued for strategic business reasons and not due to safety or efficacy concerns, the information gathered on its mechanism of action remains valuable for the ongoing research and development of novel PCSK9 inhibitors.
Core Mechanism of Action: Targeting PCSK9
The primary mechanism of action of this compound is the inhibition of PCSK9. PCSK9 is a serine protease that plays a crucial role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR).
The signaling pathway involving PCSK9 and the LDLR can be summarized as follows:
-
LDLR-mediated LDL-C Clearance: Hepatocytes clear LDL-C from the circulation by binding it to LDLR on the cell surface. The LDLR-LDL-C complex is then internalized via endocytosis.
-
Dissociation and LDLR Recycling: Within the endosome, the acidic environment causes the dissociation of LDL-C from the LDLR. The LDL-C is trafficked to the lysosome for degradation, while the LDLR is recycled back to the hepatocyte surface to clear more LDL-C.
-
PCSK9-mediated LDLR Degradation: Secreted PCSK9 binds to the extracellular domain of the LDLR. When the PCSK9-LDLR-LDL-C complex is internalized, PCSK9 prevents the conformational changes in the LDLR that are necessary for the dissociation of LDL-C and the subsequent recycling of the receptor. Instead, PCSK9 directs the entire complex to the lysosome for degradation.
-
Inhibition by PF-06815345: PF-06815345, as a PCSK9 inhibitor, is designed to interfere with the interaction between PCSK9 and the LDLR. By blocking this interaction, PF-06815345 prevents PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream and consequently, lower plasma LDL-C levels.
Diagram of the PCSK9 Signaling Pathway and the Point of Inhibition by PF-06815345
Caption: PCSK9 pathway and PF-06815345 inhibition.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound. This information is crucial for understanding its potency and in vivo activity.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 13.4 μM | In vitro | PCSK9 Inhibition Assay | [1] |
| In Vivo Efficacy | 72% reduction in plasma PCSK9 at 500 mg/kg (4 hours post-dose) | Humanized PCSK9 mouse model | ELISA | [1] |
| Activity | Orally active | In vivo | Pharmacokinetic studies | [1] |
| Drug Type | Prodrug | - | Chemical structure analysis | [2] |
Detailed Experimental Protocols
The characterization of a PCSK9 inhibitor like PF-06815345 involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and mechanism of action. Below are detailed methodologies for key assays.
In Vitro PCSK9 Inhibition Assay (ELISA-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06815345 in preventing the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR extracellular domain
-
This compound
-
High-binding 96-well microplates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Anti-PCSK9 antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with recombinant human LDLR (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Preparation: Prepare a serial dilution of PF-06815345 in assay buffer.
-
Inhibition Reaction: In a separate plate, pre-incubate a fixed concentration of recombinant human PCSK9 with the serial dilutions of PF-06815345 for 30-60 minutes at room temperature.
-
Binding Reaction: Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature to allow binding.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the HRP-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of PF-06815345 and determine the IC50 value using a suitable curve-fitting software.
Cellular LDL Uptake Assay
Objective: To assess the functional effect of PF-06815345 on the ability of hepatocytes to take up LDL-C in the presence of PCSK9.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Sterol Depletion: To upregulate LDLR expression, replace the growth medium with a medium containing lipoprotein-deficient serum (LPDS) and incubate for 16-24 hours.
-
Treatment: Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of PF-06815345 for 4-6 hours. Include appropriate controls (cells alone, cells with PCSK9 only, cells with a reference inhibitor).
-
LDL Uptake: Add fluorescently labeled LDL to the cell culture medium and incubate for 2-4 hours to allow for cellular uptake.
-
Washing: Gently wash the cells with PBS to remove any unbound fluorescent LDL.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Microscopy: Visualize and quantify the cellular fluorescence using a fluorescence microscope and appropriate image analysis software.
-
-
Data Analysis: Determine the ability of PF-06815345 to rescue the PCSK9-mediated reduction in LDL uptake and calculate the EC50 value.
In Vivo Efficacy in a Humanized PCSK9 Mouse Model
Objective: To evaluate the in vivo efficacy of orally administered PF-06815345 in reducing plasma PCSK9 and LDL-C levels.
Materials:
-
Humanized PCSK9 knock-in mice
-
This compound
-
Vehicle control (e.g., appropriate formulation vehicle)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA kits for human PCSK9 and mouse LDL-C
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate the humanized PCSK9 mice to the housing conditions for at least one week before the start of the study.
-
Grouping: Randomly assign mice to different treatment groups (vehicle control, and various dose levels of PF-06815345).
-
Baseline Sampling: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein) before the first dose.
-
Dosing: Administer PF-06815345 or vehicle orally (e.g., by gavage) at the predetermined doses and schedule.
-
Blood Collection: Collect blood samples at various time points post-dosing (e.g., 4, 8, 24, 48 hours) to establish a time-course of the effect.
-
Plasma Separation: Process the blood samples by centrifugation to separate the plasma.
-
Biochemical Analysis:
-
Measure the concentration of human PCSK9 in the plasma samples using a specific ELISA kit.
-
Measure the concentration of LDL-C in the plasma samples.
-
-
Data Analysis: Calculate the percentage change in plasma PCSK9 and LDL-C levels from baseline for each treatment group and compare them to the vehicle control group using appropriate statistical methods.
Diagram of a Typical Experimental Workflow for Characterizing a PCSK9 Inhibitor
Caption: Workflow for PCSK9 inhibitor characterization.
Conclusion
This compound is a small molecule inhibitor of PCSK9 that has been shown to be orally active and effective in reducing plasma PCSK9 levels in preclinical models. Its mechanism of action, centered on the preservation of LDLRs on the hepatocyte surface, represents a validated and promising strategy for the management of hypercholesterolemia. While the clinical development of this specific compound has been halted, the technical understanding of its pharmacology and the methodologies used for its characterization continue to be of significant value to the scientific community engaged in the development of the next generation of oral lipid-lowering therapies. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in this field.
References
An In-depth Technical Guide to the PCSK9 Inhibition Pathway of PF-06815345 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9 pathway has emerged as a highly effective therapeutic strategy for lowering LDL-C. While monoclonal antibodies have been the primary modality for PCSK9 inhibition, research has also focused on the development of small-molecule, orally bioavailable inhibitors. This document provides a technical overview of the PCSK9 inhibition pathway, with a focus on the investigational compound PF-06815345 hydrochloride. Due to the limited publicly available data on this compound, this guide will also draw upon general knowledge of the PCSK9 pathway and data from other oral PCSK9 inhibitors in development to provide a comprehensive picture for researchers.
The PCSK9 Signaling Pathway and Mechanism of Inhibition
The canonical PCSK9 signaling pathway involves the binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event prevents the recycling of the LDLR back to the cell surface after endocytosis of the LDL-C/LDLR complex. Instead, the entire complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the bloodstream.
This compound is an orally active small molecule designed to inhibit the activity of PCSK9. Small-molecule inhibitors can function through various mechanisms, including directly binding to the catalytic site of PCSK9 or interfering with the protein-protein interaction between PCSK9 and the LDLR. The ultimate effect is the preservation of LDLRs, leading to their recycling to the cell surface and enhanced clearance of LDL-C.
PCSK9 inhibition by this compound preserves LDL receptors.
Quantitative Data for this compound
Publicly available quantitative data for this compound is limited. The following table summarizes the known information. For comparative context, data for another oral PCSK9 inhibitor, MK-0616, is also included where available, as it represents a more advanced compound in the same class.
| Parameter | This compound | MK-0616 (for comparison) | Source |
| In Vitro Potency | |||
| IC50 | 13.4 µM | Not publicly available | [1] |
| Preclinical In Vivo Efficacy | |||
| Species | Humanized PCSK9 Mouse | Not publicly available | [1] |
| Dose | 500 mg/kg (oral) | Not publicly available | [1] |
| Effect | 72% reduction in plasma PCSK9 at 4 hours | Not publicly available | [1] |
| Clinical Pharmacodynamics | |||
| Study Population | Not available (Phase 1 terminated) | Healthy volunteers and patients with hypercholesterolemia | [2][3] |
| Dose | Not available | 10-300 mg (single and multiple doses) | [2][3] |
| Effect on free PCSK9 | Not available | >90% reduction | [3] |
| Effect on LDL-C | Not available | ~65% reduction after 14 days (on statin background) | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard practices in the field of PCSK9 inhibitor development, the following outlines the likely methodologies that would have been employed.
In Vitro PCSK9 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to measure the binding affinity of inhibitors to PCSK9.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PCSK9-LDLR interaction.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain
-
TR-FRET donor and acceptor fluorophores (e.g., europium-labeled anti-tag antibody for tagged PCSK9 and a fluorescently labeled LDLR)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Test compound (this compound) serially diluted in DMSO
Protocol:
-
Add a fixed concentration of recombinant human PCSK9 to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding to PCSK9.
-
Add a fixed concentration of the fluorescently labeled LDLR-EGF-A domain to initiate the binding reaction.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In Vivo Efficacy in a Humanized PCSK9 Mouse Model
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 levels.
Animal Model: Transgenic mice expressing human PCSK9.
Protocol:
-
Acclimatize humanized PCSK9 mice to the facility for at least one week.
-
Group the animals and obtain baseline blood samples for PCSK9 and lipid panel analysis.
-
Administer this compound orally at various dose levels (e.g., 100-500 mg/kg). A vehicle control group receives the formulation without the active compound.
-
Collect blood samples at various time points post-dosing (e.g., 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Quantify plasma PCSK9 levels using a human PCSK9-specific ELISA kit.
-
Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Compare the changes in plasma PCSK9 and lipid levels in the treated groups to the vehicle control group.
Experimental and Logical Workflows
The development and evaluation of an oral PCSK9 inhibitor like this compound follows a structured workflow from initial discovery to clinical assessment.
Typical drug discovery and development workflow for an oral PCSK9 inhibitor.
The logical relationship demonstrating the therapeutic effect of this compound is a cascade of events leading to the desired clinical outcome.
Logical cascade of this compound's therapeutic effect.
Conclusion
This compound represents an effort in the development of orally available small-molecule inhibitors of PCSK9. While its clinical development was discontinued, the underlying science and the therapeutic potential of this class of drugs remain highly significant. The information presented in this guide, combining the specific data available for this compound with broader knowledge of the PCSK9 pathway and analogous compounds, provides a valuable resource for researchers in the field of cardiovascular drug discovery and development. Future advancements in oral PCSK9 inhibitors hold the promise of providing a more accessible and convenient treatment option for patients with hypercholesterolemia.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Oral PCSK9 Inhibitor? Early Data Show Safety, Big LDL Drops | tctmd.com [tctmd.com]
- 3. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
The Core Target Binding of PF-06815345 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding the small molecule inhibitor PF-06815345 hydrochloride. As of the latest available data, the precise binding site of PF-06815345 on its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), has not been explicitly detailed in peer-reviewed literature or public databases. Therefore, this guide provides a comprehensive overview of the target and the methodologies used to characterize such inhibitors, with the understanding that specific binding details for this compound remain proprietary or undisclosed.
Executive Summary
This compound is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed overview of the PCSK9 target, its interaction with the low-density lipoprotein receptor (LDLR), and the known inhibitory properties of PF-06815345. Furthermore, it outlines representative experimental protocols for the biochemical and cellular characterization of small molecule PCSK9 inhibitors and presents quantitative data in a structured format.
The Molecular Target: Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
PCSK9 is a serine protease that plays a critical role in regulating the number of LDLRs on the surface of hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the bloodstream.[3] Elevated levels of circulating LDL-C are a major risk factor for atherosclerotic cardiovascular disease.
Structure and Function of PCSK9
The crystal structure of human PCSK9 has been resolved, revealing a multi-domain protein.[4][5][6] The key domains include the prodomain, the catalytic domain, and the C-terminal domain. The catalytic domain of PCSK9 is responsible for its interaction with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[7][8] This binding event occurs on the cell surface and initiates the internalization of the PCSK9-LDLR complex.[3][8]
The PCSK9-LDLR Binding Interface
The interaction between PCSK9 and the LDLR is a protein-protein interaction that has been challenging to target with small molecules due to its relatively large and flat surface. The binding site on PCSK9 for the LDLR's EGF-A domain is located on the surface of its subtilisin-like catalytic domain.[7] Key residues on PCSK9 involved in this interaction have been identified through structural studies.[7]
This compound: A Small Molecule PCSK9 Inhibitor
PF-06815345 is a small molecule designed to inhibit the activity of PCSK9.[1][2] Its chemical structure and that of its active metabolite have been disclosed.
Mechanism of Action
PF-06815345 acts as an inhibitor of the PCSK9-LDLR interaction.[2] By blocking this interaction, the inhibitor prevents PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the hepatocyte surface and consequently, enhanced clearance of LDL-C from the circulation. The publicly available data indicates that PF-06815345 has a cell-free IC50 of 13.4 µM for inhibiting PCSK9.[2]
Quantitative Data Summary
While specific binding affinity data (such as Kd) for PF-06815345 is not publicly available, the following tables illustrate how such data for a small molecule PCSK9 inhibitor would be typically presented.
| Parameter | Value | Assay Method | Notes |
| IC50 | 13.4 µM | Cell-free PCSK9-LDLR Interaction Assay | This value represents the concentration of PF-06815345 required to inhibit 50% of the PCSK9-LDLR interaction in a biochemical assay.[1][2] |
| Kd | Not Publicly Available | Surface Plasmon Resonance (SPR) | Would quantify the binding affinity between PF-06815345 and PCSK9. |
| EC50 | Not Publicly Available | Cellular LDL Uptake Assay | Would represent the concentration of PF-06815345 that produces a half-maximal response in a cell-based assay. |
| In Vivo Efficacy (Representative Data for a PCSK9 Small Molecule Inhibitor) | | :--- | :--- | | Animal Model | Humanized PCSK9 Mouse Model | | Dose | 100-500 mg/kg (p.o., single dose) | | Effect | Significant reduction in plasma PCSK9 levels.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the PCSK9-LDLR interaction.
PCSK9-LDLR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay is used to quantify the inhibitory effect of a compound on the direct binding of PCSK9 to the LDLR.
Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., LDLR) and an acceptor fluorophore (e.g., a fluorescent dye) conjugated to the other (e.g., biotinylated PCSK9, which is then bound by streptavidin-acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.[9][10][11][12][13]
Protocol:
-
Reagent Preparation: Dilute Europium-labeled LDLR and biotinylated PCSK9 in assay buffer. Prepare serial dilutions of the test compound (e.g., PF-06815345).
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the addition of a pre-mixed solution of Europium-labeled LDLR and biotinylated PCSK9.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[9][10]
-
Detection: Add a solution of streptavidin-labeled acceptor fluorophore and incubate for a short period.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of these emissions is used to determine the extent of binding and inhibition.[9]
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and its target protein.
Principle: PCSK9 is immobilized on a sensor chip. The test compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.[14][15]
Protocol:
-
Chip Preparation: Activate a sensor chip surface and immobilize recombinant human PCSK9.
-
Binding Analysis: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject each concentration over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer alone.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular LDL Uptake Assay
This cell-based assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL into hepatocytes.
Principle: HepG2 cells, a human liver cell line, are treated with recombinant PCSK9, which leads to a reduction in LDLR levels and decreased LDL uptake. An effective inhibitor will reverse this effect, restoring LDL uptake.[16][17][18]
Protocol:
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound. Include appropriate controls (vehicle, PCSK9 alone).
-
Incubation: Incubate the cells for a sufficient time (e.g., 16-24 hours) to allow for PCSK9-mediated LDLR degradation and its inhibition.[17][19]
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for a few hours to allow for uptake.[16][17]
-
Quantification: Wash the cells to remove unbound fluorescent LDL. The amount of internalized LDL can be quantified using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence in the presence of the inhibitor indicates a rescue of LDL uptake.[17]
Visualizations
Signaling Pathway
Caption: PCSK9-mediated LDLR degradation and its inhibition by PF-06815345.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for a PCSK9-LDLR TR-FRET inhibition assay.
Experimental Workflow: Cellular LDL Uptake Assay
Caption: Workflow for a cellular LDL uptake assay to assess inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. The crystal structure of PCSK9: a regulator of plasma LDL-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | PCSK9 binds LDLR [reactome.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. westbioscience.com [westbioscience.com]
- 12. westbioscience.com [westbioscience.com]
- 13. PCSK9-LDLR TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ahajournals.org [ahajournals.org]
- 19. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Chemical Synthesis of PF-06815345 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis route of PF-06815345 hydrochloride, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The synthesis is notable for its strategic use of a regioselective tin-mediated alkylation to install a key tetrazole substituent and a highly selective enzymatic kinetic resolution to establish the desired stereochemistry. This guide provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the synthetic workflow and the relevant biological pathway.
Core Synthesis Strategy
The manufacturing process for this compound is a multi-step sequence that culminates in a Suzuki-Miyaura coupling to assemble the core structure. Key challenges in the synthesis, such as the regioselective alkylation of the tetrazole ring and the introduction of a chiral center, were overcome through the development of a robust and scalable process. A second-generation synthesis has been reported to deliver 12 kg of the active pharmaceutical ingredient (API) in a 14% overall yield[1].
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Molar Equiv. | Yield (%) | Purity (%) |
| 1 | Tin-Mediated N-1 Alkylation | 5-(trifluoromethyl)-1H-tetrazole | Tributylstannyl tetrazole intermediate | 1.0 | ~95 | >98 |
| 2 | Alkylation | Tributylstannyl tetrazole intermediate | Racemic N-1 alkylated tetrazole | 1.2 | 85 | >97 |
| 3 | Enzymatic Kinetic Resolution | Racemic N-1 alkylated tetrazole | (S)-enantiomer | 1.0 | 48 | >99 (ee) |
| 4 | Suzuki-Miyaura Coupling | (S)-enantiomer | PF-06815345 | 1.1 | 80 | >99.5 |
| 5 | Salt Formation | PF-06815345 | This compound | 1.05 | 98 | >99.8 |
Experimental Protocols
Step 1 & 2: Regioselective Tin-Mediated N-1 Alkylation
This two-step one-pot procedure achieves the regioselective alkylation of the tetrazole ring at the N-1 position.
Protocol:
-
To a stirred solution of 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in toluene (10 vol), is added tri-n-butyltin oxide (0.5 eq) at ambient temperature.
-
The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the formation of the tributylstannyl tetrazole intermediate is complete (approx. 4-6 hours), as monitored by 1H NMR.
-
The reaction mixture is cooled to 60 °C, and the racemic alkylating agent, (1-bromoethyl)cyclohexyl carbonate (1.2 eq), is added.
-
The reaction is stirred at 60 °C for 12-18 hours until complete consumption of the stannyl tetrazole is observed by TLC.
-
The mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (5 vol).
-
The resulting suspension is stirred vigorously for 2 hours to precipitate the tin salts.
-
The solid is removed by filtration, and the organic layer is separated, washed with brine (3 x 5 vol), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude racemic N-1 alkylated tetrazole is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the product as a colorless oil.
Step 3: Enzymatic Kinetic Resolution
The separation of the desired (S)-enantiomer is achieved through a highly selective enzymatic hydrolysis of the corresponding carbonate.
Protocol:
-
The racemic N-1 alkylated tetrazole (1.0 eq) is dissolved in a biphasic solvent system of heptane and a phosphate buffer (pH 7.5) (1:1, 20 vol).
-
Immobilized lipase B from Candida antarctica (Novozyme 435) (10% w/w) is added to the mixture.
-
The suspension is stirred at 40 °C, and the progress of the resolution is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The phases are separated, and the organic layer, containing the unreacted (S)-enantiomer, is washed with water (2 x 10 vol) and brine (10 vol), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-enantiomer. The aqueous layer contains the hydrolyzed (R)-enantiomer.
Step 4: Suzuki-Miyaura Coupling
The final carbon-carbon bond formation is accomplished via a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a degassed mixture of the (S)-enantiomer (1.0 eq), the corresponding boronic acid partner (1.1 eq), and potassium carbonate (2.5 eq) in a mixture of toluene and water (4:1, 15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 8-12 hours, with reaction progress monitored by HPLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 vol).
-
The organic layer is washed with water (2 x 10 vol) and brine (10 vol), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to afford PF-06815345 as a white solid.
Step 5: Hydrochloride Salt Formation
Protocol:
-
PF-06815345 (1.0 eq) is dissolved in isopropanol (10 vol) at 50 °C.
-
A solution of hydrochloric acid in isopropanol (1.05 eq) is added dropwise with stirring.
-
The resulting suspension is stirred at 50 °C for 1 hour and then slowly cooled to room temperature and stirred for an additional 12 hours.
-
The solid is collected by filtration, washed with cold isopropanol (2 x 2 vol), and dried under vacuum at 40 °C to yield this compound as a crystalline solid.
Visualizations
This compound Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
PCSK9 Signaling Pathway and Mechanism of Action
Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of PF-06815345.
References
In Vitro Discovery of PF-06815345 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815345 hydrochloride is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the in vitro discovery and characterization of PF-06815345, focusing on its mechanism of action, biochemical potency, and cellular activity. Detailed experimental methodologies for key assays are provided, along with visual representations of the relevant biological pathways and experimental workflows.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1][2] Primarily synthesized in the liver, PCSK9 is secreted into the bloodstream where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating low-density lipoprotein cholesterol (LDL-C).[2][3]
Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C levels. By preventing PCSK9-mediated degradation of the LDLR, more receptors are recycled to the hepatocyte surface, leading to increased clearance of LDL-C from the circulation.[1][2] PF-06815345 has been identified as a potent inhibitor of PCSK9.[4]
Mechanism of Action of PF-06815345
PF-06815345 acts as an inhibitor of PCSK9. While the precise binding site and mode of inhibition are not extensively detailed in publicly available literature, it is understood to interfere with the function of PCSK9, preventing it from binding to the LDLR. This disruption of the PCSK9-LDLR interaction spares the LDLR from degradation, leading to its recycling to the cell surface and enhanced clearance of LDL-C.
Quantitative In Vitro Data
The primary in vitro potency of PF-06815345 has been characterized by its half-maximal inhibitory concentration (IC50) against PCSK9.
| Parameter | Value | Assay Type | Reference |
| IC50 | 13.4 μM | Biochemical Assay | [4] |
Note: Further quantitative data such as binding affinity (Kd) and selectivity against other proteases are not publicly available.
Experimental Protocols
The following sections describe generalized protocols for the types of in vitro assays typically used to characterize small molecule inhibitors of PCSK9. The specific parameters for the characterization of PF-06815345 may have varied.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format.
Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. In the context of a PCSK9 binding assay, one binding partner (e.g., PCSK9) is labeled with the donor and the other (e.g., a labeled ligand or antibody that binds to a different epitope) is labeled with the acceptor. When these two partners bind, energy transfer occurs, producing a FRET signal. A test compound that inhibits this interaction will disrupt the proximity of the donor and acceptor, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., PBS with 0.1% BSA).
-
Recombinant human PCSK9 labeled with a donor fluorophore.
-
A binding partner (e.g., labeled LDLR-EGF-A domain or a specific antibody) labeled with an acceptor fluorophore.
-
Test compound (PF-06815345) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the donor-labeled PCSK9 to the wells of a low-volume 384-well plate.
-
Add the serially diluted test compound.
-
Add a fixed concentration of the acceptor-labeled binding partner to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific wavelengths.
-
The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
The data is normalized to controls (no inhibitor for 100% binding and a high concentration of a known inhibitor or no PCSK9 for 0% binding).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: LDL Uptake in HepG2 Cells
This assay assesses the ability of a compound to rescue PCSK9-mediated inhibition of LDL uptake in a relevant cell line.
Principle: HepG2 cells, a human hepatoma cell line, endogenously express the LDLR. When these cells are incubated with fluorescently labeled LDL, the uptake of LDL can be quantified by measuring the fluorescence intensity. Co-incubation with recombinant PCSK9 leads to a reduction in LDL uptake due to LDLR degradation. An effective PCSK9 inhibitor, like PF-06815345, will prevent the PCSK9-induced decrease in LDL uptake.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.
-
Seed the cells into a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
-
Compound and PCSK9 Treatment:
-
The next day, replace the culture medium with a serum-free medium.
-
Prepare serial dilutions of the test compound (PF-06815345) in serum-free medium.
-
Add the diluted compound to the cells, followed by a fixed concentration of recombinant human PCSK9.
-
Include appropriate controls: cells with vehicle only (maximal LDL uptake) and cells with PCSK9 and vehicle (inhibited LDL uptake).
-
Incubate the cells for a period that allows for PCSK9-mediated LDLR degradation (e.g., 16 hours).
-
-
LDL Uptake:
-
After the incubation period, add fluorescently labeled LDL (e.g., BODIPY-LDL) to all wells.
-
Incubate for a further period to allow for LDL uptake (e.g., 4 hours).
-
-
Fluorescence Quantification:
-
Wash the cells with PBS to remove any unbound fluorescent LDL.
-
Add PBS or a suitable lysis buffer to the wells.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of LDL taken up by the cells.
-
The data is normalized to the control wells, and the EC50 value (the concentration of the compound that restores 50% of the LDL uptake inhibited by PCSK9) is calculated.
-
Conclusion
The in vitro discovery of this compound has identified it as a potent small molecule inhibitor of PCSK9. Biochemical assays have established its inhibitory activity with an IC50 of 13.4 μM.[4] Cell-based assays, such as the LDL uptake assay in HepG2 cells, are crucial for confirming the compound's mechanism of action in a more physiologically relevant context. The methodologies described in this guide represent standard approaches for the in vitro characterization of PCSK9 inhibitors and provide a framework for the evaluation of novel therapeutic candidates in this class. While a Phase 1 clinical trial for PF-06815345 was initiated, it was later discontinued for strategic reasons not related to safety or efficacy.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quotidianosanita.it [quotidianosanita.it]
- 3. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Research Findings on PF-06815345 Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 hydrochloride is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a clinically validated approach for the management of hypercholesterolemia.[3][4] This technical guide provides a comprehensive overview of the available preclinical research findings on this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and synthetic chemistry. It is important to note that the clinical development of PF-06815345 was discontinued for strategic business reasons and not due to safety or efficacy concerns.[5] Consequently, the publicly available preclinical data is limited. This document summarizes the existing information to aid researchers and professionals in the field of drug development.
Core Compound Information
| Parameter | Value | Source |
| IUPAC Name | [(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate hydrochloride | [6] |
| Molecular Formula | C27H30Cl2FN9O4 | [2] |
| Molecular Weight | 634.5 g/mol (hydrochloride salt) | [2] |
| Target | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | [1][2] |
| Mechanism of Action | Inhibition of the PCSK9 protein, preventing the degradation of LDL receptors. | [3][4] |
Quantitative Preclinical Data
The available quantitative preclinical data for this compound is summarized below.
In Vitro Activity
| Assay Type | Parameter | Value | Species | Notes | Source |
| Cell-free PCSK9 Inhibition | IC50 | 13.4 μM | Not specified | Measures direct inhibition of PCSK9 activity. | [1][2] |
| Cell-based PCSK9 Inhibition | IC50 | >20 μM | Not specified | Measures inhibition of PCSK9 in a cellular context. | [1] |
In Vitro Metabolism
| System | Parameter | Value | Notes | Source |
| Human Enterocytes | CLint | <82.9 μL/min/mg | Intrinsic clearance. | [1] |
| Human Hepatocytes | CLint | 97.6 μL/min/mg | Intrinsic clearance. | [1] |
In Vivo Efficacy
| Animal Model | Dose | Route of Administration | Effect | Time Point | Source |
| Humanized PCSK9 Mouse | 500 mg/kg | Oral (single dose) | 72% reduction in plasma PCSK9 levels | 4 hours post-dose | [1] |
Signaling Pathway and Mechanism of Action
This compound inhibits PCSK9, a protein that plays a crucial role in regulating LDL-C levels. The binding of PCSK9 to the LDL receptor (LDLR) on the surface of hepatocytes leads to the degradation of the LDLR.[3][4] By inhibiting PCSK9, PF-06815345 prevents LDLR degradation, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-C from the bloodstream.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on cited literature and general practices in the field, representative methodologies are described below.
Chemical Synthesis of PF-06815345
The synthesis of PF-06815345 is detailed in "Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution" by Akin A, et al. The key final step involves a Suzuki-Miyaura coupling.
Representative Suzuki-Miyaura Coupling Protocol:
-
Reactants and Reagents: Aryl halide precursor, boronic acid or ester partner, palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4-dioxane and water).
-
Reaction Setup: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a defined period until the reaction is complete, as monitored by techniques like HPLC or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.
In Vitro PCSK9 Inhibition Assay (General Protocol)
A common method to determine the in vitro inhibitory activity of a compound against PCSK9 is a cell-free biochemical assay.
-
Materials: Recombinant human PCSK9 protein, a labeled substrate (e.g., a fluorescently tagged peptide derived from the LDL receptor), and the test compound (PF-06815345).
-
Assay Procedure: The test compound is serially diluted and incubated with recombinant PCSK9 in a microplate.
-
Reaction Initiation: The labeled substrate is added to initiate the binding reaction.
-
Detection: After a set incubation period, the amount of bound substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of PCSK9 binding to its substrate, is calculated from the dose-response curve.
In Vivo Efficacy Study in a Humanized PCSK9 Mouse Model (General Protocol)
To evaluate the in vivo efficacy of a PCSK9 inhibitor, a transgenic mouse model expressing human PCSK9 is often used.
-
Animal Model: Male or female mice transgenic for human PCSK9.
-
Acclimatization: Animals are acclimated to the housing conditions for a specified period before the study begins.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally to the mice at various dose levels. A control group receives the vehicle only.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Biomarker Analysis: Plasma levels of PCSK9 are measured using an ELISA kit. LDL-C levels can also be quantified using standard enzymatic assays.
-
Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each dose group relative to the vehicle control group.
Conclusion
This compound is a potent, orally active small molecule inhibitor of PCSK9. The available preclinical data, though limited, demonstrates its ability to inhibit PCSK9 in vitro and reduce plasma PCSK9 levels in a relevant animal model. The well-documented synthetic route provides a clear path for its chemical synthesis. While the discontinuation of its clinical development has resulted in a scarcity of comprehensive public preclinical data, the information presented in this whitepaper provides a valuable summary for researchers and drug development professionals interested in the field of small molecule PCSK9 inhibitors. Further research would be necessary to fully elucidate its preclinical pharmacodynamic, pharmacokinetic, and toxicological profile.
References
- 1. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patents [ised-isde.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. PF-06815345 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Intellectual property databases - Canada.ca [canada.ca]
PF-06815345 Hydrochloride: A Technical Overview of Pharmacokinetic and Metabolic Investigations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was terminated due to a strategic business decision and not for safety or efficacy concerns.[1] Consequently, there is a lack of publicly available clinical or preclinical pharmacokinetic and metabolism data for this compound. This guide provides a comprehensive overview of the planned investigations based on the available clinical trial protocol and general knowledge of PCSK9 inhibitors.
Introduction
This compound is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3] By inhibiting PCSK9, PF-06815345 was developed to increase the number of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation. This document outlines the proposed pharmacokinetic and metabolic studies for this compound, providing a framework for understanding its intended clinical development.
Mechanism of Action: PCSK9 Inhibition
This compound was designed to disrupt the interaction between PCSK9 and the LDL receptor (LDLR). Under normal physiological conditions, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear circulating LDL-C. By inhibiting this interaction, PF-06815345 would theoretically lead to increased recycling of the LDLR to the hepatocyte surface, resulting in lower plasma LDL-C levels.
Planned Pharmacokinetic and Metabolism Studies
The planned Phase 1 clinical trial for this compound (NCT02654899) was a randomized, double-blind, placebo-controlled study in healthy adult subjects.[1] The primary objective was to assess the safety, tolerability, and pharmacokinetics of single escalating oral doses.[1] The study also intended to characterize the pharmacokinetics of two different formulations and the effect of food.[1]
In Vivo Pharmacokinetics
The clinical trial protocol outlined the collection of several key pharmacokinetic parameters for both PF-06815345 and its metabolite, PF-06811701.[1] While the actual data was not generated due to trial termination, the intended measurements provide insight into the compound's expected characterization.
Table 1: Planned In Vivo Pharmacokinetic Parameters for PF-06815345 and its Metabolite (PF-06811701)
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | Determines the time it takes for the plasma concentration to reduce by half. |
| Vz/F | Apparent volume of distribution | Indicates the extent of drug distribution into the tissues. |
| CL/F | Apparent total clearance of the drug from plasma | Measures the body's efficiency in eliminating the drug. |
Metabolism
The clinical trial protocol explicitly included the monitoring of a metabolite, PF-06811701.[1] This indicates that in preclinical studies, this was likely identified as a significant human metabolite. The planned assessment of its pharmacokinetic profile suggests its potential contribution to the overall pharmacological effect or safety profile of PF-06815345.
In the absence of specific data for PF-06815345, typical in vitro metabolism studies would have been conducted to identify the metabolic pathways and the enzymes responsible for its biotransformation.
Table 2: Typical In Vitro Metabolism Assays
| Assay | Purpose |
| Metabolic Stability in Liver Microsomes | To determine the intrinsic clearance and identify the primary cytochrome P450 (CYP) enzymes involved in metabolism. |
| Metabolic Stability in Hepatocytes | To provide a more complete picture of metabolism, including both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation) reactions. |
| CYP Inhibition Assay | To assess the potential of PF-06815345 to inhibit major CYP enzymes, which could lead to drug-drug interactions. |
| Metabolite Identification | To characterize the chemical structures of metabolites formed in various in vitro systems. |
Experimental Protocols (General Overview)
While specific protocols for PF-06815345 are not available, the following represents a generalized workflow for the type of in vivo pharmacokinetic studies that were planned.
In Vivo Pharmacokinetic Study Protocol (Illustrative)
-
Subject Recruitment: Healthy male and non-childbearing female subjects, aged 18-55 years, with a BMI between 17.5 and 30.5 kg/m ², would have been enrolled after providing informed consent.[1]
-
Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design would have been employed.
-
Dosing: Subjects would have received a single oral dose of this compound or a matching placebo.
-
Blood Sampling: Blood samples would have been collected at pre-specified time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of PF-06815345 and its metabolite, PF-06811701, would have been determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data would have been analyzed using non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1.
In Vitro Metabolism Protocol (Illustrative)
-
Incubation: PF-06815345 would be incubated with human liver microsomes or cryopreserved human hepatocytes in the presence of appropriate cofactors (e.g., NADPH for CYP-mediated metabolism).
-
Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: The reactions would be quenched, and the samples processed for analysis.
-
Analysis: The disappearance of the parent compound and the formation of metabolites would be monitored by LC-MS/MS.
-
Data Analysis: The rate of disappearance of PF-06815345 would be used to calculate the intrinsic clearance. Metabolite structures would be elucidated using high-resolution mass spectrometry.
Conclusion
Although the clinical development of this compound was discontinued, the planned studies outlined in the Phase 1 clinical trial protocol provide a clear roadmap of the intended pharmacokinetic and metabolic characterization of this oral PCSK9 inhibitor. The focus on both the parent compound and its metabolite, PF-06811701, underscores the importance of understanding the complete disposition of a drug candidate. The information presented here, based on the available public records, serves as a valuable technical guide for researchers and scientists in the field of drug development.
References
Navigating the Path to Oral Delivery: A Technical Guide to the Bioavailability Assessment of PF-06815345 Hydrochloride, an Oral PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to evaluate the oral bioavailability of the investigational drug PF-06815345 hydrochloride, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). While specific quantitative data for PF-06815345 remains largely proprietary due to the discontinuation of its clinical development for strategic business reasons, this document outlines the standard experimental methodologies and presents illustrative data to guide researchers in the development of similar oral protein-protein interaction inhibitors.
Introduction: The Quest for an Oral PCSK9 Inhibitor
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. The advent of injectable monoclonal antibodies that inhibit PCSK9 has revolutionized lipid-lowering therapy. However, the development of orally active small molecule inhibitors like PF-06815345 represents a significant leap forward in improving patient convenience and accessibility.
The primary challenge for any oral medication is achieving sufficient oral bioavailability, which is the fraction of an administered dose that reaches the systemic circulation unchanged. This guide will delve into the critical studies that form the foundation of an oral bioavailability assessment.
Mechanism of Action: The PCSK9-LDLR Signaling Pathway
Understanding the mechanism of action is crucial for designing relevant pharmacodynamic assessments that complement pharmacokinetic studies. PF-06815345, as a PCSK9 inhibitor, disrupts the interaction between PCSK9 and the LDLR.
Experimental Protocols for Oral Bioavailability Studies
The assessment of oral bioavailability involves a series of in vitro and in vivo experiments designed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
In Vitro Permeability and Metabolism Assays
Initial screening often involves cell-based assays to predict intestinal permeability and metabolic stability.
Caco-2 Permeability Assay:
-
Objective: To assess the potential for intestinal absorption of PF-06815345.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified using a marker compound like Lucifer Yellow.
-
This compound is added to the apical (AP) side (representing the intestinal lumen) and the concentration of the compound that permeates to the basolateral (BL) side (representing the bloodstream) is measured over time.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
Samples are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
Metabolic Stability in Liver Microsomes:
-
Objective: To evaluate the susceptibility of PF-06815345 to first-pass metabolism in the liver.
-
Methodology:
-
This compound is incubated with human or rodent liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
Preclinical In Vivo Pharmacokinetic Studies
Animal models are essential for determining the oral bioavailability and other pharmacokinetic parameters in a living system. Rodent models, such as rats or mice, are commonly used in early-stage development.
Oral Bioavailability Study in Rats (Illustrative Protocol):
-
Objective: To determine the absolute oral bioavailability of this compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Group Allocation:
-
Group 1 (Intravenous, IV): Receives this compound as a single bolus injection (e.g., 1 mg/kg) to serve as the 100% bioavailable reference.
-
Group 2 (Oral, PO): Receives this compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Serial blood samples are collected from a cannulated vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of PF-06815345 are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Data Presentation: Illustrative Pharmacokinetic Data
While specific data for PF-06815345 is not publicly available, the following tables present a typical format for summarizing the results from the described studies.
Table 1: Illustrative In Vitro ADME Properties of a Hypothetical Oral PCSK9 Inhibitor
| Parameter | Assay | Result | Interpretation |
| Permeability | Caco-2 | Papp (A→B): 15 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio (B→A / A→B): < 2 | Low Efflux | ||
| Metabolic Stability | Human Liver Microsomes | t½: > 60 min | Low Clearance |
| CLint: < 10 µL/min/mg protein | Low Clearance |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC₀-t (ngh/mL) | 1200 | 4800 |
| AUC₀-∞ (ngh/mL) | 1250 | 5000 |
| t½ (h) | 4 | 6 |
| CL (L/h/kg) | 0.8 | - |
| Vd (L/kg) | 4.6 | - |
| F (%) | - | 40% |
Conclusion
The evaluation of oral bioavailability is a cornerstone of the preclinical development of small molecule drugs like this compound. A comprehensive assessment, combining in vitro permeability and metabolism studies with in vivo pharmacokinetic profiling, provides the critical data needed to predict human pharmacokinetics and to make informed decisions on candidate progression. While the development of PF-06815345 was halted, the methodologies outlined in this guide remain the gold standard for the development of the next generation of oral therapies targeting PCSK9 and other challenging protein-protein interactions.
An In-depth Technical Guide on the Core Safety and Toxicology Profile of PF-06815345 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a comprehensive overview based on publicly available data. Detailed proprietary preclinical toxicology data for PF-06815345 hydrochloride is not publicly accessible due to the discontinuation of its clinical development.
Executive Summary
This compound is a small molecule, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by Pfizer, it was investigated for its potential in lowering low-density lipoprotein cholesterol (LDL-C). A Phase 1 clinical trial (NCT02654899) was initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy adults. However, the development of this compound was discontinued. Public records indicate this was a strategic business decision and not due to safety or efficacy concerns. This guide synthesizes the available information on the safety and toxicology profile of this compound, contextualized within the standard preclinical safety evaluation framework for investigational new drugs.
Introduction to this compound
This compound represents an effort to create an oral alternative to the injectable monoclonal antibody PCSK9 inhibitors. By inhibiting PCSK9, the drug aims to increase the number of LDL receptors on hepatocytes, thereby enhancing the clearance of LDL-C from the circulation. This mechanism is a well-established pathway for cholesterol reduction.
Mechanism of Action Signaling Pathway
The following diagram illustrates the established signaling pathway of PCSK9 and the intended point of intervention for an inhibitor like PF-06815345.
Figure 1: PCSK9 Inhibition Pathway.
Preclinical Safety and Toxicology Profile (Inferred)
While specific preclinical toxicology reports for PF-06815345 are not public, a standard battery of tests would have been required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before the initiation of the Phase 1 clinical trial. The following sections outline the likely scope of this preclinical safety assessment.
General Toxicology Studies
Repeat-dose toxicity studies in at least two species (one rodent and one non-rodent) are a standard requirement. These studies are designed to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Table 1: Hypothetical Summary of General Toxicology Study Design
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Single-Dose Toxicity | Rat, Dog | Oral | Single Dose | Clinical signs, mortality, gross pathology |
| Repeat-Dose Toxicity | Rat | Oral | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Repeat-Dose Toxicity | Dog | Oral | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
Safety Pharmacology
Safety pharmacology studies are conducted to assess the effects of a drug candidate on vital functions.
Table 2: Standard Safety Pharmacology Core Battery
| System | Assay Type | Key Parameters Evaluated |
| Central Nervous System | Irwin test or similar functional observational battery in rodents | Behavioral changes, effects on motor coordination and consciousness |
| Cardiovascular System | In vivo telemetry in a non-rodent species (e.g., dog) | Blood pressure, heart rate, electrocardiogram (ECG) parameters (including QT interval) |
| Respiratory System | Whole-body plethysmography in rodents | Respiratory rate, tidal volume, minute volume |
Genotoxicity
A standard battery of in vitro and in vivo tests is required to assess the potential for a compound to cause genetic damage.
Table 3: Standard Genotoxicity Assay Panel
| Assay Type | System | Purpose |
| Bacterial Reverse Mutation Assay (Ames test) | In vitro (bacterial) | To detect gene mutations |
| Chromosomal Aberration Assay | In vitro (mammalian cells) | To detect chromosomal damage |
| In vivo Micronucleus Test | In vivo (rodent hematopoietic cells) | To detect chromosomal damage in a whole animal system |
Experimental Protocols (Generalized)
Detailed experimental protocols for PF-06815345 are proprietary. The following represents a generalized workflow for a key preclinical toxicology study based on regulatory guidelines.
28-Day Repeat-Dose Oral Toxicity Study in Rodents (Example Workflow)
This workflow outlines the typical steps in a sub-chronic toxicity study.
Figure 2: Generalized 28-Day Toxicity Study Workflow.
Clinical Safety (Phase 1)
The Phase 1 study (NCT02654899) was a randomized, double-blind, placebo-controlled, single-dose escalation study in healthy adult subjects. The primary objectives were to assess the safety and tolerability of PF-06815345. While specific adverse event data from this terminated trial are not publicly available, the stated reason for discontinuation being non-safety related suggests that no major safety signals were identified that would have independently led to the termination of the program.
Conclusion
This compound was an investigational oral PCSK9 inhibitor whose clinical development was halted for strategic reasons unrelated to safety. Based on standard regulatory requirements for investigational new drugs, it would have undergone a comprehensive preclinical safety and toxicology evaluation, including general toxicology, safety pharmacology, and genotoxicity studies. The absence of publicly available data from these studies precludes a detailed quantitative assessment. However, the progression to a Phase 1 clinical trial and the official reason for its termination suggest that the preclinical safety profile was likely acceptable for initial human studies. Future research in the area of oral PCSK9 inhibitors will build upon the foundational work of compounds like PF-06815345.
Methodological & Application
Application Notes and Protocols for In Vitro Assay of IRAK4 Inhibitors
Introduction
This document provides detailed application notes and protocols for the in vitro assessment of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While the initial query specified PF-06815345 hydrochloride, publicly available information identifies this compound as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with a reported IC50 of 13.4 μM.[1] Given the detailed request for signaling pathway diagrams and specific in vitro kinase assay protocols, it is likely that the intended target of interest was a kinase, such as IRAK4. Pfizer has developed well-characterized IRAK4 inhibitors, such as PF-06650833.[2][3] Therefore, this document will focus on the in vitro assays relevant to the characterization of IRAK4 inhibitors.
IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] It possesses a dual function as both a kinase and a scaffolding protein, making it a significant therapeutic target for a variety of inflammatory diseases and cancers.[4] Upon activation, IRAK4 phosphorylates IRAK1, which initiates downstream signaling cascades leading to the activation of NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.[4][5]
These application notes provide an overview and detailed protocols for key in vitro assays used to characterize and quantify the activity of IRAK4 inhibitors.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Quantitative Data Summary
The following table summarizes inhibitory activities of representative IRAK4 inhibitors from various in vitro assays.
| Compound | Assay Type | Target/Cell Line | Endpoint | IC50/DC50 | Reference |
| PF-06650833 | Biochemical Kinase Assay | IRAK4 | Inhibition of kinase activity | Potent inhibitor | [2][3] |
| KT-474 (PROTAC) | Cell-based Degradation Assay | THP-1 cells | IRAK4 Degradation | 0.88 nM (DC50) | [2] |
| KT-474 (PROTAC) | Cell-based Functional Assay | Human PBMCs | LPS/R848-driven IL-6 production | Inhibition | [2] |
| IRAK1/4 inhibitor | Biochemical Kinase Assay | IRAK4 | Inhibition of kinase activity | Potent inhibitor | [6] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available IRAK4 kinase assay kits and is designed to measure the kinase activity of purified recombinant IRAK4 by quantifying the amount of ADP produced.[7][8]
Materials:
-
Recombinant IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Thaw IRAK4 enzyme on ice and dilute to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution containing the substrate (e.g., Myelin Basic Protein) and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound or other test inhibitors in 100% DMSO. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted test inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.
-
Add 10 µL of diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control" (no enzyme) wells, add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 45 minutes.[8]
-
-
Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (Negative Control) from all other readings.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (Electrochemiluminescence-Based)
This protocol is designed to measure the functional engagement of an IRAK4 inhibitor by quantifying the phosphorylation of its direct substrate, IRAK1, in a cellular context.[10][11]
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
LPS (Lipopolysaccharide) or R848 (Resiquimod)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Lysis Buffer
-
Meso Scale Discovery (MSD) plates pre-coated with an anti-IRAK1 capture antibody
-
SULFO-TAG labeled anti-phospho-IRAK1 detection antibody
-
MSD Read Buffer
-
MSD instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Treat the cells with serial dilutions of the IRAK4 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate TLR agonist (e.g., LPS or R848) for a specified time (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.
-
-
Cell Lysis:
-
After stimulation, pellet the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Lyse the cells with Lysis Buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
MSD Assay:
-
Add the cell lysates to the wells of the MSD plate pre-coated with the IRAK1 capture antibody.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate.
-
Add the SULFO-TAG labeled anti-phospho-IRAK1 detection antibody.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer to each well.
-
-
Data Acquisition and Analysis:
-
Read the plate on an MSD instrument, which measures the electrochemiluminescence signal.
-
The signal is proportional to the amount of phosphorylated IRAK1.
-
Plot the signal against the inhibitor concentration and calculate the IC50 value.
-
Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition by quantifying the release of downstream pro-inflammatory cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
Cell culture medium
-
LPS or R848
-
This compound (or other test inhibitors) dissolved in DMSO
-
ELISA kit for the cytokine of interest (e.g., TNFα, IL-6)
Procedure:
-
Cell Treatment:
-
Isolate PBMCs or culture THP-1 cells.
-
Pre-incubate the cells with various concentrations of the IRAK4 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with LPS or R848 to induce cytokine production.
-
Incubate for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine (e.g., TNFα or IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value for the inhibition of cytokine release.
-
Conclusion
The in vitro assays described provide a comprehensive framework for the characterization of IRAK4 inhibitors. A combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and downstream functional consequences is recommended for a thorough evaluation of compound potency and mechanism of action. These protocols can be adapted for high-throughput screening to identify novel IRAK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06815345 Hydrochloride Cell-Based Assay for PCSK9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding targets the LDLR for degradation, leading to a reduced number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[2][4] Consequently, higher levels of circulating LDL-C are observed. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C.[2][3] While monoclonal antibodies have proven effective, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[1]
PF-06815345 is an orally active and potent small molecule inhibitor of PCSK9.[5] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of PF-06815345 hydrochloride on PCSK9, leading to the rescue of LDLR expression and subsequent enhancement of LDL uptake.
Mechanism of Action
This compound is designed to inhibit the activity of PCSK9.[5] By doing so, it prevents the PCSK9-mediated degradation of the LDLR.[6] This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of LDL-C from the extracellular environment, ultimately resulting in lower circulating LDL-C levels.[6]
Signaling Pathway
The binding of secreted PCSK9 to the LDLR on the cell surface is the initial step in a cascade that prevents the receptor from being recycled back to the cell surface after endocytosis.[1] Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation.[1][7] This reduction in LDLR density on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation.[1] Small molecule inhibitors like PF-06815345 disrupt this pathway by preventing the initial binding of PCSK9 to the LDLR.[5][6]
Data Presentation
The inhibitory activity of this compound on PCSK9 can be quantified and summarized. The following table includes known quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 13.4 μM | Cell-free | [5] |
| IC50 | >20 μM | Cell-based | [1] |
| In Vivo Effect | Reduces plasma PCSK9 to 72% at 500 mg/kg (4h post-dose) | Mouse model | [5] |
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the efficacy of this compound in preventing PCSK9-mediated LDLR degradation and restoring LDL uptake. The human hepatoma cell line HepG2 is a suitable model as it expresses both PCSK9 and LDLR.[8]
LDLR Degradation Assay using Western Blot
This assay quantifies the amount of LDLR protein in cells treated with recombinant human PCSK9 (rhPCSK9) in the presence or absence of this compound.
Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human PCSK9 (rhPCSK9)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Anti-LDLR antibody
-
Primary Anti-GAPDH or Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Seed HepG2 cells in 6-well plates and culture in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free DMEM and incubate for 16-24 hours to upregulate LDLR expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-incubate the cells with the different concentrations of the inhibitor (or DMSO vehicle control) for 1 hour at 37°C.
-
PCSK9 Treatment: Add rhPCSK9 to the wells at a final concentration known to induce LDLR degradation (e.g., 1-5 µg/mL). Include a control group with no rhPCSK9.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the loading control. Calculate the percentage of LDLR degradation relative to the control wells and plot the dose-response curve for this compound to determine its IC50.
LDL Uptake Assay
This functional assay measures the ability of cells to take up fluorescently labeled LDL, which is dependent on the surface expression of LDLR.
Materials and Reagents:
-
HepG2 cells
-
Culture medium and reagents as in the previous protocol
-
This compound
-
Recombinant Human PCSK9 (rhPCSK9)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Hoechst 33342 (for nuclear staining)
-
PBS
-
Formaldehyde or Paraformaldehyde (for cell fixation)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the LDLR Degradation Assay protocol, using a 96-well clear-bottom black plate suitable for imaging.
-
Incubation: Incubate the cells for 16-24 hours at 37°C to allow for LDLR degradation.
-
LDL Uptake: Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).
-
Incubation for Uptake: Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Washing and Staining:
-
Wash the cells three times with PBS to remove unbound LDL.
-
Incubate with Hoechst 33342 for 10 minutes to stain the nuclei.
-
-
Fixation: Fix the cells with 4% formaldehyde or paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope. Capture images in the channels for the fluorescent LDL and the nuclear stain.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity of LDL uptake per cell (normalized to the number of nuclei). Calculate the percentage of LDL uptake relative to the control wells and plot the dose-response curve for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic implications for LDL receptor degradation from the PCSK9/LDLR structure at neutral pH | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06815345 Hydrochloride in PCSK9 Level Determination via ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantification of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) levels using an Enzyme-Linked Immunosorbent Assay (ELISA). These guidelines are intended to support research and development activities involving the small molecule PCSK9 inhibitor, PF-06815345 hydrochloride.
Introduction to this compound and PCSK9
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[1][2][3][4] Elevated levels of PCSK9 are associated with hypercholesterolemia and an increased risk of cardiovascular disease.[1][2][4]
PF-06815345 is an orally active, potent small molecule inhibitor of PCSK9.[5][6] It has been shown to significantly decrease PCSK9 levels in vivo in mouse models.[5][6] The hydrochloride salt, this compound, is a formulation used for research and development. Although a Phase 1 clinical trial for PF-06815345 was initiated, it was later terminated for strategic business reasons unrelated to safety or efficacy concerns.[7][8]
The quantification of PCSK9 levels is crucial for evaluating the efficacy of inhibitors like PF-06815345. An ELISA provides a sensitive and specific method for measuring PCSK9 concentrations in various biological samples, including serum, plasma, and cell culture supernatants.
PF-06815345 Signaling Pathway and Mechanism of Action
PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, preventing its recycling to the cell surface and promoting its degradation in lysosomes.[1][2] This leads to a reduced number of LDLRs available to clear circulating LDL cholesterol. PF-06815345, as a PCSK9 inhibitor, is designed to interfere with this process, likely by preventing the interaction between PCSK9 and the LDLR, leading to increased LDLR recycling and lower plasma LDL cholesterol levels.
Caption: PCSK9 Inhibition by PF-06815345.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a human PCSK9 ELISA kit and reported in vivo efficacy of PF-06815345.
Table 1: Typical Human PCSK9 ELISA Kit Performance
| Parameter | Value | Reference |
| Sensitivity | 0.219 ng/mL - 1 ng/mL | [9] |
| Assay Range | 0.6 - 60 ng/mL | [9] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | |
| Recommended Serum Dilution | 1:20 to 1:40 | [9][10] |
| Intra-Assay Precision (CV%) | < 10% | [10] |
| Inter-Assay Precision (CV%) | < 12% | [11] |
| Spike Recovery | 96.4% (average in serum) | [10] |
Table 2: In Vivo Efficacy of PF-06815345 in a Humanized PCSK9 Mouse Model
| Compound | Dose | Route of Administration | Time Point | Effect on Plasma PCSK9 | Reference |
| PF-06815345 | 500 mg/kg | Oral (p.o.), single dose | 4 hours post-treatment | 72% reduction | [5] |
Experimental Protocol: Sandwich ELISA for Human PCSK9
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[9][12] Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
Materials Required
-
Human PCSK9 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
This compound (for in vitro or in vivo studies)
-
Biological samples (serum, plasma, cell culture supernatant)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and disposable tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
-
Microplate shaker
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human PCSK9 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PCSK9 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for human PCSK9 is added. Following another wash, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of PCSK9 bound. The color development is stopped, and the intensity of the color is measured.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer (typically 20X) with deionized or distilled water to prepare the 1X working solution as per the kit instructions.
-
Prepare Standards: Reconstitute the lyophilized PCSK9 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 60, 40, 26.7, 17.8, 11.9, 7.9, and 5.3 ng/mL).[9] Use the diluent as the zero standard (0 ng/mL).
-
Prepare Samples: Dilute serum or plasma samples (e.g., 1:20 or 1:40) with the appropriate assay diluent.[9][10] Cell culture supernatants may not require dilution.
Assay Procedure
-
Add Assay Diluent: Add 100 µL of Assay Diluent to each well.
-
Add Standards and Samples: Add 50 µL of each standard, control, or diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature.
-
Wash: Aspirate each well and wash by filling each well with 1X Wash Buffer (e.g., 300 µL). Repeat the process for a total of three to four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Conjugate: Add 200 µL of the Streptavidin-HRP conjugate to each well.
-
Incubate: Cover with a new plate sealer and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Substrate: Add 200 µL of Substrate Solution to each well.
-
Incubate: Incubate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the PCSK9 concentration in the samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual PCSK9 concentration in the original sample.
Experimental Workflow Visualization
Caption: Generalized PCSK9 Sandwich ELISA Workflow.
Application: Evaluating this compound
To assess the efficacy of PF-06815345, researchers can design experiments to measure its effect on PCSK9 levels in relevant biological systems.
-
In Vitro Studies: Human hepatocyte cell lines (e.g., HepG2) can be treated with varying concentrations of this compound. The cell culture supernatant can then be collected at different time points and assayed for PCSK9 concentration using the ELISA protocol described above. A dose-dependent decrease in secreted PCSK9 would indicate effective inhibition.
-
In Vivo Studies: As demonstrated in mouse models, PF-06815345 can be administered to animals (e.g., humanized PCSK9 mice).[5] Plasma or serum samples can be collected before and at various times after administration. The PCSK9 levels in these samples can be quantified by ELISA to determine the pharmacokinetic and pharmacodynamic profile of the compound.
By employing a robust and validated PCSK9 ELISA, researchers can effectively quantify the inhibitory activity of this compound, providing crucial data for preclinical and further drug development efforts.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. eaglebio.com [eaglebio.com]
- 10. Human PCSK9 ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: PF-06815345 Hydrochloride for Enhancing LDLR Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 hydrochloride is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a secreted protein that plays a critical role in cholesterol homeostasis by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels.[3][6] Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C.[3][7] By inhibiting PCSK9, this compound is expected to prevent LDLR degradation, leading to increased LDLR expression at the cell surface and enhanced clearance of LDL-C from the bloodstream.[4][8]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on LDLR protein expression in a relevant cell line, such as the human hepatoma cell line, HepG2.
Signaling Pathway
The binding of circulating PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR initiates the formation of a complex that is internalized via clathrin-mediated endocytosis.[3] Within the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing its recycling to the cell surface.[3] Instead, the entire complex is trafficked to the lysosome for degradation.[3][5] this compound, as a PCSK9 inhibitor, is hypothesized to disrupt the initial binding of PCSK9 to the LDLR, thereby preserving LDLR levels and promoting its recycling.
Experimental Protocol: Western Blot for LDLR Expression
This protocol details the steps to assess the effect of this compound on LDLR protein expression in HepG2 cells.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 90 minutes at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LDLR (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH, following a similar immunoblotting procedure.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent effect of this compound on LDLR expression, as would be determined by Western blot analysis. The data is normalized to the vehicle control.
| PF-06815345 HCl (µM) | Normalized LDLR Expression (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 1 | 1.35 | ± 0.12 |
| 5 | 1.82 | ± 0.15 |
| 10 | 2.45 | ± 0.21 |
| 20 | 2.51 | ± 0.19 |
Note: This data is representative and for illustrative purposes only.
Conclusion
The provided protocol offers a robust framework for investigating the efficacy of this compound in upregulating LDLR expression. By inhibiting PCSK9-mediated degradation of the LDLR, this compound is expected to increase the cellular levels of the receptor, a key mechanism for reducing circulating LDL-C. The Western blot technique is a reliable method for quantifying these changes in protein expression, providing valuable data for the preclinical assessment of PCSK9 inhibitors. While the clinical development of PF-06815345 was discontinued for strategic reasons and not due to safety or efficacy concerns, the study of its mechanism remains relevant for the broader field of lipid-lowering drug development.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heartuk.org.uk [heartuk.org.uk]
- 8. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of LDL Receptor (LDLR) Expression by Small RNAs Complementary to a Noncoding Transcript that Overlaps the LDLR Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for a Putative PCSK9 Inhibitor in a Hypercholesterolemia Animal Model
Disclaimer: The development of PF-06815345 hydrochloride was discontinued in early-stage clinical trials.[1][2] As a result, there is no publicly available data on its use in animal models of hypercholesterolemia. The following application notes and protocols are based on the hypothesized mechanism of action for a compound of this nature, targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a validated therapeutic target for hypercholesterolemia.[3][4][5] The experimental details and data presented are representative of studies with PCSK9 inhibitors and should be considered illustrative.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease.[6] Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of LDL-C levels.[3][4] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][5] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation. Inhibition of PCSK9, therefore, increases LDLR recycling to the cell surface, enhances LDL-C uptake by the liver, and lowers plasma LDL-C levels.[3][5]
These application notes describe a potential workflow for evaluating the efficacy of a small molecule PCSK9 inhibitor, exemplified by the discontinued compound this compound, in a diet-induced hypercholesterolemia mouse model.
Signaling Pathway of PCSK9 Inhibition
The diagram below illustrates the mechanism of action of a putative PCSK9 inhibitor. Under normal conditions, PCSK9 binds to the LDL receptor, leading to its degradation. A PCSK9 inhibitor prevents this interaction, allowing the LDL receptor to be recycled back to the cell surface to clear more LDL cholesterol from the blood.
Caption: Mechanism of action of a putative PCSK9 inhibitor.
Experimental Protocols
Animal Model Selection and Hypercholesterolemia Induction
A common and effective model for studying hypercholesterolemia is the C57BL/6J mouse fed a high-fat, high-cholesterol "Western" diet.[7] This diet induces an atherosclerotic phenotype with elevated plasma cholesterol levels. Alternatively, genetically modified models such as LDL receptor knockout (Ldlr-/-) or Apolipoprotein E knockout (Apoe-/-) mice can be used, as they develop hypercholesterolemia even on a standard chow diet.[8][9]
Protocol for Diet-Induced Hypercholesterolemia in C57BL/6J Mice:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House the mice for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch the diet to a Western-type diet (e.g., 21% fat by weight, 0.2% cholesterol).
-
Induction Period: Maintain the mice on the Western diet for 8-12 weeks to establish a hypercholesterolemic phenotype.
Efficacy Study Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of a test compound in the established hypercholesterolemia model.
Caption: Experimental workflow for efficacy testing.
Detailed Dosing and Sample Collection Protocol
-
Grouping: After the diet induction period, take baseline blood samples and randomize mice into treatment groups (n=8-10 per group) based on their total cholesterol levels to ensure even distribution.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: Positive control (e.g., a known PCSK9 inhibitor like Evolocumab, 10 mg/kg, subcutaneous injection, once weekly)
-
-
Administration: Administer the test compound and vehicle control daily via oral gavage for 4 weeks. Administer the positive control as per its established protocol.
-
Monitoring: Monitor animal body weight and general health status daily.
-
Blood Sampling: Collect blood samples (approximately 50-75 µL) weekly via tail vein puncture after a 4-hour fast.
-
Terminal Procedure: At the end of the 4-week treatment period, perform a terminal blood collection via cardiac puncture under anesthesia. Perfuse the animals with saline and harvest tissues such as the liver and aorta for further analysis.
Biochemical and Histological Analysis
-
Lipid Profile Analysis: Centrifuge blood samples to separate plasma. Analyze plasma for total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using commercially available enzymatic assay kits.
-
Liver Analysis: Flash-freeze a portion of the liver for gene expression analysis (e.g., qPCR for LDLR, PCSK9) and homogenize another portion for protein analysis (e.g., Western blot for LDLR).
-
Atherosclerotic Plaque Analysis: Fix the aorta in formalin, stain with Oil Red O, and perform en face analysis to quantify the atherosclerotic lesion area.
Data Presentation
The following tables present representative quantitative data that could be expected from a study as described above.
Table 1: Representative Plasma Lipid Profile Changes After 4 Weeks of Treatment
| Treatment Group (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 255 ± 20 | 160 ± 15 | 65 ± 8 | 120 ± 18 |
| PF-06815345 (1) | 220 ± 18 | 130 ± 12 | 68 ± 7 | 115 ± 20 |
| PF-06815345 (3) | 185 ± 15 | 95 ± 10 | 70 ± 9 | 110 ± 15 |
| PF-06815345 (10) | 150 ± 12 | 60 ± 8 | 72 ± 10 | 105 ± 16 |
| Positive Control (10) | 145 ± 14 | 55 ± 7 | 75 ± 11 | 100 ± 12 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Representative Changes in Hepatic Gene and Protein Expression
| Treatment Group (mg/kg) | LDLR mRNA (Fold Change) | LDLR Protein (Fold Change) | Aortic Lesion Area (%) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 15.2 ± 3.5 |
| PF-06815345 (1) | 1.3 ± 0.3 | 1.5 ± 0.4 | 13.8 ± 3.1 |
| PF-06815345 (3) | 1.8 ± 0.4 | 2.2 ± 0.5 | 10.5 ± 2.8* |
| PF-06815345 (10) | 2.5 ± 0.5 | 3.1 ± 0.6 | 7.1 ± 2.2 |
| Positive Control (10) | 2.8 ± 0.6 | 3.5 ± 0.7 | 6.5 ± 1.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Conclusion
This document provides a comprehensive, albeit illustrative, guide for the preclinical evaluation of a putative small molecule PCSK9 inhibitor in a mouse model of hypercholesterolemia. The described protocols for diet-induced disease, dosing, sample collection, and analysis represent a standard approach to assess the lipid-lowering efficacy and potential anti-atherosclerotic effects of a novel therapeutic agent. The provided diagrams and data tables serve as a reference for the expected mechanism of action and outcomes. Researchers should adapt these protocols based on the specific properties of their test compound and the objectives of their study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors: Mechanisms of Action, Metabolic Effects, and Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyripyropene A derivatives, highly SOAT2-selective inhibitors, improve hypercholesterolemia and atherosclerosis in atherogenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing PF-06815345 Hydrochloride in ApoE-/- Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 hydrochloride is an orally active, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a validated therapeutic strategy for hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used animal model that spontaneously develops hypercholesterolemia and atherosclerotic lesions that mimic human pathology, making it a suitable model for evaluating the efficacy of PCSK9 inhibitors.
These application notes provide a detailed framework for the in vivo evaluation of this compound in ApoE-/- mice, including a representative dosing protocol based on a similar oral PCSK9 inhibitor, methodologies for inducing and assessing atherosclerosis, and an overview of the relevant signaling pathway.
Data Presentation
Table 1: Representative Oral Dosing Regimen for a Small-Molecule PCSK9 Inhibitor in a Hyperlipidemic Mouse Model
| Parameter | Details | Reference Compound |
| Compound | NYX-PCSK9i | Small-molecule PCSK9 inhibitor |
| Animal Model | APOE*3-Leiden.CETP mice | Hyperlipidemic, atherosclerosis-prone |
| Dose | 50 mg/kg | Orally (gavage) |
| Frequency | Twice daily | - |
| Duration | 5 weeks | - |
| Vehicle | Not specified | Typically a solution/suspension (e.g., 0.5% methylcellulose) |
| Reported Effect | Significant decrease in plasma total cholesterol | On-target PCSK9 inhibition confirmed |
Note: This data is for a representative oral small-molecule PCSK9 inhibitor (NYX-PCSK9i) and should be used as a starting point for dose-ranging studies with this compound in ApoE-/- mice.
Table 2: Key Parameters for Atherosclerosis Induction and Assessment in ApoE-/- Mice
| Parameter | Description | Typical Values/Methods |
| Animal Strain | ApoE-/- mice on a C57BL/6 background | - |
| Age at Start of Diet | 6-8 weeks | - |
| Diet | Western-type diet | 21% fat, 0.15-0.2% cholesterol |
| Duration of Diet | 12-16 weeks | To induce significant atherosclerotic lesions |
| Atherosclerosis Quantification | En face analysis of the aorta | Oil Red O staining |
| Histological analysis of the aortic root | Hematoxylin and Eosin (H&E) staining, Oil Red O staining | |
| Plasma Lipid Analysis | Measurement of total cholesterol, LDL-C, HDL-C, triglycerides | Commercial ELISA kits |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Acclimatization: Acclimatize male ApoE-/- mice (6-8 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Intervention: Switch the diet of the mice to a Western-type diet (e.g., containing 21% fat and 0.15-0.2% cholesterol) to induce hypercholesterolemia and atherosclerosis.
-
Duration: Continue the Western-type diet for 12 to 16 weeks to allow for the development of significant atherosclerotic plaques.[1][2][3]
Protocol 2: Oral Administration of this compound
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily or according to its stability data.
-
Dose Ranging: Based on the representative data for a similar oral PCSK9 inhibitor, a starting dose in the range of 30-100 mg/kg administered orally twice daily can be considered for an initial dose-ranging study.
-
Administration: Administer the formulated compound or vehicle control to the ApoE-/- mice via oral gavage. The volume of administration should be consistent across all animals (typically 5-10 mL/kg).
-
Treatment Period: The treatment period should be sufficient to observe an effect on plasma lipids and atherosclerosis, typically ranging from 4 to 12 weeks, often initiated after an initial period of the Western-type diet to establish lesions.
Protocol 3: Quantification of Atherosclerosis
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Aortic Staining:
-
Clean the dissected aorta of any adhering perivascular fat.
-
Cut the aorta longitudinally to open it.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[4][5][6][7]
-
Capture high-resolution images of the stained aorta.
-
Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Aortic Root Histology:
Protocol 4: Plasma Lipid Analysis
-
Blood Collection: Collect blood samples from the mice at baseline and at the end of the study via a suitable method (e.g., retro-orbital bleeding or cardiac puncture).
-
Plasma Separation: Separate plasma by centrifuging the blood samples.
-
Lipid Measurement: Measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma using commercially available enzymatic or ELISA kits.
Mandatory Visualization
Caption: Experimental workflow for evaluating PF-06815345 HCl in ApoE-/- mice.
Caption: PCSK9 signaling pathway and the mechanism of action of PF-06815345 HCl.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Rapid quantification of aortic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umassmed.edu [umassmed.edu]
- 6. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 7. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Studies with PF-06815345 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active, potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), PF-06815345 prevents LDLR degradation, leading to increased clearance of LDL-cholesterol from circulation. These application notes provide detailed protocols for the formulation of PF-06815345 hydrochloride for in vivo studies in murine models and for evaluating its pharmacokinetic and pharmacodynamic properties.
Physicochemical and In Vitro Data
A summary of the known physicochemical and in vitro properties of PF-06815345 is presented below. This information is critical for designing appropriate in vivo experiments.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₀Cl₂FN₉O₄ | [1] |
| Molecular Weight | 634.49 g/mol | [1] |
| IC₅₀ (PCSK9 Inhibition) | 13.4 µM | [2] |
| Predicted Water Solubility | 0.0219 mg/mL | [3] |
| Predicted logP | 2.82 | [3] |
| In Vitro Intrinsic Clearance (CLᵢₙₜ) in human hepatocytes | 97.6 µL/min/mg | [2] |
| In Vitro Intrinsic Clearance (CLᵢₙₜ) in human enterocytes | <82.9 µL/min/mg | [2] |
Signaling Pathway of PCSK9 Inhibition
PF-06815345 acts by disrupting the PCSK9-LDLR signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Formulation Protocol for Oral Gavage
Due to the low aqueous solubility of PF-06815345, a suspension formulation is recommended for oral administration in mice. A common and effective vehicle for this purpose is a solution of methylcellulose and Tween 80.
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Weighing scale and spatulas
-
Water bath or heating block
Protocol:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.2% Tween 80 in water):
-
Heat approximately half of the required volume of sterile water to 60-80°C.
-
Slowly add 0.5% (w/v) of methylcellulose to the heated water while stirring continuously. The solution will appear cloudy.
-
Continue stirring for about 20-30 minutes until the methylcellulose is fully dispersed.
-
Remove the solution from heat and add the remaining volume of cold sterile water while stirring.
-
Place the solution in a cold water bath or at 4°C and continue stirring until it becomes clear and viscous.
-
Add 0.2% (v/v) of Tween 80 to the methylcellulose solution and mix thoroughly.
-
It is recommended to prepare the vehicle fresh daily. If storage is necessary, it should be kept at 4°C for no longer than a few days.[2]
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg).
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes in a water bath.
-
Maintain continuous stirring of the suspension during the dosing procedure to ensure dose uniformity.
-
In Vivo Pharmacokinetic (PK) Study Protocol
This protocol is designed to determine the basic pharmacokinetic profile of this compound in mice following a single oral dose.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound suspension (prepared as described above)
-
Vehicle control (0.5% methylcellulose, 0.2% Tween 80 in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Experimental Workflow:
Protocol:
-
Animal Acclimatization and Preparation:
-
Acclimate male C57BL/6J mice to the facility for at least one week prior to the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fast the mice for 4 hours before dosing to reduce variability in drug absorption.
-
-
Dosing:
-
Randomly assign mice to treatment groups (e.g., n=3-4 per time point).
-
Administer a single oral dose of the this compound suspension or vehicle control via oral gavage. A typical dosing volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. Based on data from other oral PCSK9 inhibitors, suggested time points are: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.[4]
-
Blood can be collected via tail vein or retro-orbital sinus under brief anesthesia.
-
Collect blood into EDTA-coated tubes and place on ice.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Determine the plasma concentrations of PF-06815345 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis.
-
Representative Preclinical Pharmacokinetic Parameters for Oral Small Molecule PCSK9 Inhibitors in Mice:
| Parameter | AZD0780 (10 mg/kg) | NYX-PCSK9i (50 mg/kg) |
| Tₘₐₓ (h) | ~1.5 | ~2 |
| Cₘₐₓ (ng/mL) | Data not available | ~1500 |
| AUC₀₋₂₄ (ng*h/mL) | Data not available | ~12000 |
| t₁/₂ (h) | ~2.9 | ~4 |
| Oral Bioavailability (%) | 63.5% | Data not available |
Note: This data is for other small molecule PCSK9 inhibitors and should be used as a reference for experimental design. Actual values for this compound may differ.[3][4]
In Vivo Pharmacodynamic (PD) / Efficacy Study Protocol
This protocol outlines a study to evaluate the efficacy of this compound in reducing plasma PCSK9 and LDL-cholesterol levels in a relevant mouse model.
Materials:
-
Humanized PCSK9 mice or C57BL/6J mice on a high-fat diet
-
This compound suspension
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies
-
ELISA kits for mouse/human PCSK9 and LDL-cholesterol
Protocol:
-
Animal Model and Acclimatization:
-
Use a relevant mouse model such as humanized PCSK9 mice or C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce hypercholesterolemia.
-
Acclimate the animals for at least one week.
-
-
Experimental Design:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound (e.g., 100 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 300 mg/kg, daily oral gavage)
-
Group 4: this compound (e.g., 500 mg/kg, daily oral gavage)[2]
-
-
The treatment duration can be from a single dose to several weeks, depending on the study objectives. A 2-4 week study is common for evaluating effects on lipid profiles.[5]
-
-
Dosing and Sample Collection:
-
Administer the assigned treatment daily via oral gavage.
-
Collect a baseline blood sample (Time 0) before the first dose.
-
For a single-dose study, collect blood at 4 hours post-dose to measure plasma PCSK9 levels.[2]
-
For a chronic study, collect blood at the end of the treatment period.
-
-
Biochemical Analysis:
-
Separate plasma by centrifugation.
-
Measure plasma PCSK9 concentrations using a species-appropriate ELISA kit.
-
Measure plasma total cholesterol and LDL-cholesterol levels using commercially available kits.
-
-
Data Analysis:
-
Compare the changes in plasma PCSK9 and lipid levels from baseline to the end of the study between the treatment groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Expected In Vivo Efficacy:
| Dose (mg/kg) | Effect on Plasma PCSK9 | Animal Model | Reference |
| 500 | 72% reduction at 4 hours post-dose | Humanized PCSK9 mouse | [2] |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. The provided information on formulation, pharmacokinetic, and pharmacodynamic study designs will enable researchers to conduct robust preclinical studies to further characterize the therapeutic potential of this novel PCSK9 inhibitor. It is essential to adapt these protocols based on the specific research questions and available resources.
References
- 1. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: PF-06815345 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of PF-06815345 hydrochloride, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), in cell culture applications. The provided information is intended to guide researchers in establishing in vitro assays to study the effects of this compound on cellular processes, particularly those related to lipid metabolism.
Introduction
PF-06815345 is an orally active and potent small molecule inhibitor of PCSK9 with an IC50 value of 13.4 μM.[1][2] PCSK9 plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR). By inhibiting the interaction of PCSK9 with the LDLR, PF-06815345 allows for the recycling of the LDLR to the cell surface, leading to increased clearance of LDL-C from the circulation. These characteristics make PF-06815345 a valuable tool for studying lipid metabolism and developing potential therapeutics for hypercholesterolemia.
Quantitative Data Summary
For consistent and reproducible results, accurate preparation of this compound solutions is crucial. The following table summarizes key quantitative data for the use of this compound in cell culture.
| Parameter | Value | Source |
| Molecular Weight | 533.05 g/mol | N/A |
| IC50 (PCSK9) | 13.4 µM | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Typical Cell Culture Working Concentration | 1 - 30 µM | [1][2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of the compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental design.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium
-
Prepared stock solution of this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as LDL uptake assays, Western blotting for LDLR expression, or gene expression analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by PF-06815345.
Caption: Experimental workflow for this compound in cell culture.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: PF-06815345 Hydrochloride Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with an IC50 value of 13.4 μM.[1] PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol from the circulation.[2][3] Inhibition of PCSK9 by compounds like PF-06815345 prevents LDLR degradation, thereby increasing the number of LDLRs on the cell surface and enhancing the clearance of LDL cholesterol.[2][3] While the primary therapeutic target of PF-06815345 is related to cholesterol metabolism, it is crucial to assess its potential cytotoxic effects in relevant cell types during preclinical development.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of PF-06815345 hydrochloride using a common colorimetric method, the MTT assay, in a human hepatocyte cell line.
Data Presentation
The following table structure is provided for the clear and concise presentation of quantitative data obtained from the cytotoxicity assay. Researchers can populate this table with their experimental results.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| HepG2 | This compound | 24 | ||
| HepG2 | This compound | 48 | ||
| HepG2 | This compound | 72 | ||
| Control | Doxorubicin | 48 |
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[4] The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents
-
This compound
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Cell Culture
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the HepG2 cells in fresh culture medium.
-
Determine the cell density using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability) from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Signaling Pathway
Caption: Simplified signaling pathway of PCSK9 inhibition by PF-06815345.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06815345 Hydrochloride Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815345 hydrochloride is an orally active and potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of cholesterol metabolism, primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[4][5] By inhibiting the interaction between PCSK9 and LDLR, PF-06815345 increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the circulation.[4][6] Verifying the direct binding of PF-06815345 to PCSK9 and its functional consequence in a cellular context is crucial for its development as a therapeutic agent.
These application notes provide detailed protocols for two key assays to determine the target engagement of this compound: a biochemical PCSK9-LDLR interaction assay and a cell-based LDL uptake assay.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 13.4 µM | Cell-free PCSK9-LDLR Interaction Assay | [1][2][3] |
| In Vivo Efficacy | Reduces plasma PCSK9 to 72% at 500 mg/kg (4h post-dose) | Humanized PCSK9 Mouse Model | [1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PCSK9 signaling pathway and the general workflow for the target engagement assays.
Caption: PCSK9 binds to LDLR, leading to its degradation and reduced LDL uptake. PF-06815345 inhibits this interaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-06815345 Hydrochloride Concentration In Vitro
Welcome to the technical support center for PF-06815345 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this potent PCSK9 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vitro experiments with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a high-quality, anhydrous non-aqueous solvent such as dimethyl sulfoxide (DMSO). Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous culture media is a common issue for hydrophobic compounds, including some hydrochloride salts. To mitigate this, consider the following troubleshooting steps:
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. This gradual change in the solvent environment can help maintain solubility.
-
Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility. However, be cautious of temperature-sensitive components in your media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media to aid in its dispersion.
Q3: How can I assess the stability of this compound in my specific culture medium during my experiment?
A3: To determine the stability of this compound in your experimental setup, a time-course experiment is recommended. Prepare your complete culture medium containing the compound at the desired final concentration. At various time points (e.g., 0, 2, 8, 24, 48 hours) under your experimental conditions (e.g., 37°C, 5% CO₂), take an aliquot of the medium. Analyze the concentration of the active compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). This will help you understand the degradation kinetics of the compound in your specific cell culture system.
Q4: Can the pH of the culture medium affect the solubility and stability of this compound?
A4: Yes, the pH of the culture medium can significantly influence the solubility and stability of compounds, particularly hydrochloride salts. While most culture media are buffered to a physiological pH (around 7.4), cellular metabolism can cause shifts in pH over time. It is advisable to monitor the pH of your culture and consider using HEPES-buffered media for more stringent pH control if you suspect pH-related instability.
Q5: What is a typical in vitro concentration range for PF-06815345, and how do I determine the optimal concentration for my experiment?
A5: PF-06815345 is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with a reported IC₅₀ value of 13.4 μM.[1][2] A typical starting concentration range for in vitro cell-based assays is 1-30 µM.[2]
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound and measuring the desired biological effect. This will allow you to determine the EC₅₀ (half-maximal effective concentration) for your specific assay and cell type. It is also crucial to assess cytotoxicity at these concentrations to ensure that the observed effects are not due to cell death.
Q6: How can I be sure that the observed effects are due to PCSK9 inhibition and not off-target effects?
A6: While specific off-target data for PF-06815345 is not widely published, it is a critical consideration for any small molecule inhibitor. To increase confidence in on-target activity, consider the following:
-
Use of Controls: Include appropriate positive and negative controls in your experiments. A positive control could be a well-characterized PCSK9 inhibitor (e.g., a neutralizing antibody), while a negative control could be an inactive structural analog of PF-06815345, if available.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target (PCSK9) to see if it reverses the effect of the inhibitor.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological pathway (e.g., LDLR degradation and LDL uptake).
-
Counter-screening: If resources permit, screen the compound against a panel of other related and unrelated targets to identify potential off-target activities.
Data Presentation
The following tables summarize key quantitative data for this compound and provide an example of how to structure dose-response and time-course data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | [1][2] |
| IC₅₀ | 13.4 µM | [1][2] |
| In Vitro Concentration Range | 1 - 30 µM | [2] |
Table 2: Illustrative Dose-Response Data for a PCSK9 Inhibitor in an LDL Uptake Assay
| Concentration (µM) | % LDL Uptake (Normalized to Control) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 50% |
| 25 | 85% |
| 50 | 95% |
| 100 | 98% |
Note: This table presents illustrative data for a generic small molecule PCSK9 inhibitor. Researchers should generate their own dose-response curves for PF-06815345 in their specific experimental system.
Table 3: Illustrative Time-Course of LDLR Protein Levels Following Treatment with a PCSK9 Inhibitor
| Time (hours) | LDLR Protein Level (% of Control) |
| 0 | 100% |
| 2 | 110% |
| 8 | 150% |
| 24 | 200% |
| 48 | 180% |
Note: This table presents illustrative data. The optimal time point for assessing the effect of PF-06815345 on LDLR levels should be determined empirically.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound and identify a non-toxic concentration range for use in functional assays.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Protocol 2: LDLR Degradation Assay (Western Blot)
Objective: To measure the ability of this compound to prevent PCSK9-mediated degradation of the LDLR protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Recombinant human PCSK9 protein
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with recombinant human PCSK9 in the presence or absence of various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against LDLR and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR signal to the loading control signal. An effective inhibitor will show higher levels of LDLR protein in the presence of PCSK9 compared to the PCSK9-only treated cells.
Protocol 3: LDL Uptake Assay (Fluorescent LDL)
Objective: To assess the functional consequence of PCSK9 inhibition by measuring the uptake of LDL by hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with recombinant human PCSK9 in the presence or absence of various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
LDL Uptake: Add fluorescently labeled LDL to the cell culture medium and incubate for 4 hours to allow for uptake.
-
Washing: Wash the cells thoroughly with PBS to remove any unbound labeled LDL.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate.
-
Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: An effective inhibitor will rescue the PCSK9-mediated decrease in LDL uptake, resulting in higher fluorescence in the inhibitor-treated cells compared to cells treated with PCSK9 alone.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. Frontiers | Derivation of a Human In Vivo Benchmark Dose for Perfluorooctanoic Acid From ToxCast In Vitro Concentration–Response Data Using a Computational Workflow for Probabilistic Quantitative In Vitro to In Vivo Extrapolation [frontiersin.org]
- 2. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting PF-06815345 hydrochloride dose-response curve
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-06815345 hydrochloride in dose-response curve generation and other in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for degradation. By inhibiting the interaction between PCSK9 and LDLR, PF-06815345 prevents the degradation of the LDLR. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of LDL cholesterol from the circulation.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 13.4 μM in a cell-free assay. The specific conditions of this assay, such as protein concentrations and buffer components, can influence the observed IC50.
Q3: In what solvent should I dissolve this compound?
A3: As a hydrochloride salt, PF-06815345 is expected to have improved aqueous solubility compared to its free base. However, for in vitro experiments, it is common to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What are the typical in vitro assays used to characterize this compound?
A4: The activity of this compound is typically assessed using two main types of in vitro assays:
-
Biochemical Assays: These assays directly measure the inhibition of the PCSK9-LDLR interaction. A common format is an ELISA-based binding assay.
-
Cell-Based Functional Assays: These assays measure the downstream cellular effects of PCSK9 inhibition, such as the uptake of fluorescently labeled LDL in a relevant cell line (e.g., HepG2).
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Inhibition | Compound Inactivity: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions. |
| Incorrect Assay Conditions: The concentrations of PCSK9 or LDLR may be too high, requiring a higher concentration of the inhibitor to see an effect. | Optimize the concentrations of assay components. Refer to the specific assay protocol for recommended ranges. | |
| Assay Interference: Components in the assay buffer may be interfering with the inhibitor's activity. | Review the composition of your assay buffer. Ensure it is compatible with the assay format and the compound. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all solutions thoroughly before dispensing. |
| Inconsistent Incubation Times: Variations in incubation times between wells or plates can affect the results. | Use a multichannel pipette for simultaneous addition of reagents. Ensure consistent timing for all incubation steps. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter the results. | Avoid using the outer wells of the plate. Fill the outer wells with PBS or water to maintain humidity. Use plate sealers during incubations. | |
| Atypical Curve Shape (e.g., flat, biphasic, or shallow slope) | Compound Solubility Issues: The compound may be precipitating at higher concentrations, leading to a plateau in the dose-response curve. | Visually inspect the wells for precipitation. Reduce the highest concentration of the compound tested. Ensure the final DMSO concentration is not causing solubility issues. |
| Assay Detection Limits: The signal may be reaching the upper or lower detection limit of the instrument, causing a flat curve. | Adjust the gain or other settings on the plate reader. If necessary, optimize the concentrations of detection reagents. | |
| Complex Biological Response: A shallow Hill slope (significantly less than 1) may indicate multiple binding sites with different affinities or negative cooperativity. A Hill slope greater than 1 can suggest positive cooperativity. | These may be real biological effects. Ensure the data is reproducible. Consider if the observed curve shape is consistent with the known mechanism of action. | |
| IC50 Value Significantly Different from Expected | Differences in Assay Format: The reported IC50 of 13.4 μM was determined in a cell-free assay. Cell-based assays may yield different IC50 values due to factors like cell permeability and metabolism. | This is often expected. Report the IC50 value along with the specific assay conditions used. |
| Incorrect Data Analysis: Errors in data normalization or curve fitting can lead to inaccurate IC50 values. | Normalize the data to appropriate positive and negative controls (e.g., 0% and 100% inhibition). Use a suitable four-parameter logistic (4PL) curve fitting model. Ensure the top and bottom plateaus of the curve are well-defined by the data. |
Experimental Protocols
PCSK9-LDLR Binding Assay (ELISA-based)
This protocol provides a general framework for a biochemical assay to measure the inhibition of the PCSK9-LDLR interaction by this compound.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (extracellular domain)
-
This compound
-
High-bind 96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human LDLR at a concentration of 1-5 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Assay Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Assay Buffer.
-
Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted compound to the wells.
-
PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 to the wells. The final concentration should be at or near the Kd for the PCSK9-LDLR interaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with Assay Buffer.
-
Detection: Add the HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with Assay Buffer.
-
Signal Development: Add the TMB substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Cell-Based LDL Uptake Assay
This protocol describes a functional assay to measure the effect of this compound on LDL uptake in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours to upregulate LDLR expression.
-
Compound and PCSK9 Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound and a fixed concentration of recombinant human PCSK9 to the cells. Include appropriate controls (e.g., vehicle control, PCSK9 only).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound LDL.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader or acquire images using a high-content imaging system.
-
Data Analysis: Normalize the fluorescence signal to the controls and plot against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of inhibition by PF-06815345.
Caption: General experimental workflow for generating a dose-response curve.
Caption: A logical troubleshooting workflow for dose-response curve issues.
Technical Support Center: PF-06815345 Hydrochloride Off-Target Effects Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PF-06815345 hydrochloride. The information provided is based on established methodologies for kinase inhibitor profiling and safety pharmacology.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental screening of this compound for off-target effects.
Issue 1: High background signal or false positives in in vitro kinase assays.
-
Question: We are observing high background signals in our radiometric kinase assay when screening PF-06815345, leading to difficulties in interpreting the data. What could be the cause and how can we troubleshoot this?
-
Answer: High background in radiometric kinase assays can stem from several factors. Here is a step-by-step troubleshooting guide:
-
ATP Concentration: Ensure the ATP concentration in your assay is optimized. For kinase selectivity profiling, it is often recommended to use an ATP concentration at or near the Km value for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[1]
-
Compound Interference: this compound may be interfering with the assay components.
-
Control Experiment: Run a control with the compound and all assay components except the kinase enzyme to check for direct interference with the substrate or detection reagents.
-
Alternative Assay Formats: Consider using a non-radiometric assay format, such as a mobility shift assay or a fluorescence-based assay, which may be less susceptible to interference from certain compounds.[1][2]
-
-
Reagent Quality: Verify the purity and activity of your kinase, substrate, and radio-labeled ATP. Degraded reagents can lead to inconsistent results.
-
Washing Steps: In filter-based radiometric assays, inefficient washing can leave unbound radio-labeled ATP, contributing to high background. Optimize the number and duration of wash steps.[3]
-
Issue 2: Discrepancy between in vitro kinase inhibition and cellular activity.
-
Question: Our in vitro kinase profiling identified several off-target kinases for PF-06815345, but we do not observe corresponding phenotypic effects in cell-based assays. Why is this and how can we investigate it further?
-
Answer: A lack of correlation between in vitro and cellular activity is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular Permeability: PF-06815345 may have poor cell permeability, preventing it from reaching its intracellular targets at a sufficient concentration.
-
Recommendation: Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to assess the compound's ability to cross the cell membrane.
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Recommendation: Co-incubate the cells with known efflux pump inhibitors to see if this potentiates the off-target effect.
-
-
Intracellular ATP Concentration: Intracellular ATP concentrations are typically much higher than those used in in vitro kinase assays. This can lead to competition and reduce the apparent potency of an ATP-competitive inhibitor like PF-06815345.
-
Recommendation: Use cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the compound is binding to the intended off-target kinase within the cell.
-
-
Issue 3: Unexpected cytotoxicity in cell-based assays.
-
Question: We are observing significant cytotoxicity with PF-06815345 at concentrations where we expect to see specific off-target pathway modulation. How can we determine if this is a general toxic effect or related to a specific off-target kinase?
-
Answer: Distinguishing between specific off-target toxicity and general cytotoxicity is crucial. The following steps can help elucidate the mechanism:
-
Dose-Response Analysis: Perform a detailed dose-response curve for cytotoxicity across multiple cell lines with varying expression levels of the suspected off-target kinases.
-
Rescue Experiments: If a specific off-target kinase is hypothesized to mediate the toxicity, attempt to rescue the phenotype by overexpressing a downstream effector or using a non-toxic downstream inhibitor.
-
Mitochondrial Toxicity Assessment: Drug-induced mitochondrial dysfunction is a common cause of cytotoxicity.[4]
-
Recommendation: Conduct assays to measure mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) and cellular respiration (e.g., using a Seahorse analyzer).
-
-
Caspase Activation Assays: To determine if the cytotoxicity is mediated by apoptosis, measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target screening of this compound.
Q1: What is the first step in screening PF-06815345 for off-target effects?
A1: The initial and most comprehensive step is to perform a broad in vitro kinase selectivity screen against a large panel of recombinant kinases.[5] This will provide a quantitative measure of the compound's inhibitory activity against a wide range of kinases, helping to identify potential off-targets. These screens are typically performed at a fixed concentration of the compound (e.g., 1 µM) and a standard ATP concentration.[5]
Q2: How should we interpret the data from a large-scale kinase screen?
A2: The data from a kinase screen is typically presented as the percentage of inhibition at a given compound concentration. Hits are often defined as kinases that show a certain threshold of inhibition (e.g., >50% or >80%). It is important to follow up on these initial hits by determining the IC50 or Ki values to quantify the potency of the compound against each potential off-target.
Q3: Beyond kinase panels, what other off-target screening should be considered?
A3: While kinase panels are essential for ATP-competitive inhibitors, a comprehensive off-target assessment should also include:
-
Safety Pharmacology Panels: Screening against a panel of receptors, ion channels, and transporters (e.g., the Safety47 panel from CEREP) can identify potential liabilities that could lead to adverse effects, such as cardiovascular or central nervous system side effects.
-
Cellular-Based Profiling: Phenotypic screening using high-content imaging or other cell-based assays can uncover unexpected off-target effects that may not be apparent from in vitro biochemical assays.
Q4: The Phase 1 trial for PF-06815345 was terminated. Does this indicate a safety concern?
A4: The publicly available information on the Phase 1 trial for PF-06815345 (NCT02654899) states that the trial was discontinued as a strategic business decision not to pursue the indication, and the decision was not due to safety or efficacy concerns.[6] However, without access to the full clinical trial data, a complete safety profile cannot be constructed from public sources.
Q5: What are some common adverse events to be aware of when working with kinase inhibitors?
A5: While specific adverse events are compound-dependent, common class-related adverse events for kinase inhibitors can include dermatological toxicities (rash), gastrointestinal issues (diarrhea, nausea), fatigue, and myelosuppression. The specific off-target profile of PF-06815345 would dictate its unique potential for adverse events.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table represents an example of how to present kinase selectivity data. The values presented here are for illustrative purposes only and do not reflect actual experimental data for PF-06815345.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | ||
| Kinase A | 95% | 10 |
| Potential Off-Targets | ||
| Kinase B | 85% | 150 |
| Kinase C | 60% | 800 |
| Kinase D | 45% | >10,000 |
| Kinase E | 10% | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol provides a general methodology for assessing the inhibitory activity of PF-06815345 against a specific kinase using a radiometric assay.
-
Reagents and Materials:
-
Kinase enzyme (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
This compound (solubilized in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
10% Phosphoric acid
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of PF-06815345 in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the compound dilution.
-
Add 20 µL of a mixture containing the kinase and substrate in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto the filter paper.
-
Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air-dry the filter paper and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for off-target effects screening of a kinase inhibitor.
Caption: Troubleshooting logic for in vitro/in vivo discrepancies.
Caption: Hypothetical signaling pathway affected by an off-target kinase.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. smr.org.uk [smr.org.uk]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Preparation of PF-06815345 Hydrochloride for Animal Gavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of PF-06815345 hydrochloride for oral gavage in animal studies. The following information is designed to address common challenges and provide clear protocols for formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound?
A1: The optimal vehicle for this compound has not been definitively established in publicly available literature. A systematic vehicle screening study is recommended to determine the most suitable formulation. This typically involves assessing the compound's solubility and stability in a panel of commonly used, safe vehicles.
Q2: How do I perform a vehicle screening study for this compound?
A2: A vehicle screening study involves testing the solubility of this compound in a range of vehicles. A general protocol is provided in the "Experimental Protocols" section below. This will help you identify a vehicle that can dissolve the required concentration of the compound and is appropriate for your animal model.
Q3: What are some common vehicles I should consider for my screening study?
A3: A good starting point for a vehicle screening panel includes:
-
Aqueous Vehicles: Water, 0.9% Saline, Phosphate-Buffered Saline (PBS)
-
Suspending Vehicles: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in water, 1% (w/v) Tween 80 in water
-
Co-solvent Systems: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)
-
Oils: Corn oil, Sesame oil
Q4: What should I do if this compound has poor solubility in common vehicles?
A4: If solubility is a challenge, consider the following approaches:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, potentially improving dissolution rate and bioavailability.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility.
-
Use of Solubilizing Excipients: Surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to increase solubility.
-
Formulation as a Suspension: If a solution is not feasible, a uniform and stable suspension is a common alternative for oral gavage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution after preparation. | - The concentration is above the solubility limit in the chosen vehicle.- Temperature change affecting solubility.- pH of the solution has shifted. | - Prepare a lower concentration.- If possible, gently warm the solution before dosing (ensure compound stability).- Re-evaluate the pH and buffer capacity of your vehicle. |
| The prepared suspension is not uniform and settles quickly. | - Inadequate wetting of the drug particles.- Insufficient viscosity of the suspending vehicle.- Inappropriate particle size. | - Add a wetting agent (e.g., a small amount of surfactant).- Increase the concentration of the suspending agent (e.g., from 0.5% to 1% CMC).- Consider particle size reduction techniques. |
| Difficulty in accurately drawing the formulation into the gavage needle. | - High viscosity of the formulation.- Clogging of the needle with undissolved particles. | - Use a lower concentration of the viscosity-enhancing agent.- Ensure the compound is fully dissolved or the suspension is well-homogenized before drawing.- Use a larger gauge gavage needle if appropriate for the animal size. |
| Animals show signs of distress or adverse reactions post-gavage. | - The vehicle itself may be causing toxicity or irritation.- The pH of the formulation is too high or too low.- The osmolality of the formulation is not physiological. | - Review the safety data for the chosen vehicle and excipients.- Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 4-8).- Measure and adjust the osmolality if necessary. |
Data Presentation
Table 1: Example Vehicle Screening Data for this compound
| Vehicle | Target Concentration (mg/mL) | Visual Observation | Measured Solubility (mg/mL) | Notes |
| Water | 10 | Insoluble particles observed | < 1 | |
| 0.9% Saline | 10 | Insoluble particles observed | < 1 | |
| 0.5% CMC in Water | 10 | Fine, uniform suspension | N/A | Settled after 30 minutes |
| 0.5% MC in Water | 10 | Fine, uniform suspension | N/A | Remained suspended for > 2 hours |
| 10% PEG 400 in Water | 10 | Clear solution | > 10 | |
| Corn Oil | 10 | Insoluble particles observed | < 1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol 1: Vehicle Screening for this compound
Objective: To determine a suitable vehicle for the oral administration of this compound.
Materials:
-
This compound
-
Selected vehicles (e.g., Water, 0.9% Saline, 0.5% CMC in water, 10% PEG 400 in water)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge (optional)
-
Analytical balance
Methodology:
-
Preparation of Stock Vehicles: Prepare each vehicle according to standard laboratory procedures. For suspending vehicles like 0.5% CMC, slowly add the CMC powder to water while stirring vigorously to prevent clumping.
-
Solubility Assessment: a. Weigh a predetermined amount of this compound (e.g., 10 mg) into separate vials. b. Add a small, measured volume of the first vehicle (e.g., 1 mL) to the corresponding vial. c. Vortex the mixture vigorously for 1-2 minutes. d. Visually inspect for dissolution. If the compound dissolves completely, the solubility is greater than the current concentration. e. If the compound does not fully dissolve, continue to add small, measured increments of the vehicle, vortexing after each addition, until the compound is fully dissolved or a maximum practical volume is reached. f. For suspensions, assess the uniformity and stability of the suspension over a period of time (e.g., 2 hours).
-
Data Recording: Record the visual observations and calculate the approximate solubility in each vehicle.
-
Vehicle Selection: Based on the results, select the vehicle that provides the desired concentration in a stable and administrable form.
Visualizations
Caption: Workflow for preparing this compound for gavage.
Caption: Decision tree for troubleshooting formulation issues.
PF-06815345 hydrochloride storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of PF-06815345 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is important to keep the solutions sealed and protected from moisture.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1]
Q4: What is the solubility of this compound in DMSO?
A4: The solubility of this compound in DMSO is 50 mg/mL (78.80 mM).[1] It may be necessary to use sonication to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of DMSO for preparing the stock solution.[1]
Q5: What are the general safety precautions for handling this compound?
Troubleshooting Guides
Issue 1: Difficulty dissolving the compound.
-
Possible Cause: Insufficient mixing or solvent quality.
-
Solution:
-
Ensure the correct solvent (e.g., fresh DMSO) is being used.
-
Use sonication to aid dissolution.
-
Gently warm the solution if the compound is known to be stable at higher temperatures (information not currently available for this compound, proceed with caution).
-
Issue 2: Precipitate forms in the stock solution upon storage.
-
Possible Cause: Exceeded solubility limit or improper storage.
-
Solution:
-
Ensure the concentration of the stock solution does not exceed the recommended solubility.
-
Store aliquots at the recommended temperature (-20°C or -80°C) to minimize temperature fluctuations.
-
Before use, allow the vial to warm to room temperature and vortex briefly to ensure any precipitate has redissolved.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution:
-
Prepare fresh stock solutions from the solid compound.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Ensure the compound is protected from moisture and light (as a general precaution, although specific light sensitivity data is unavailable).
-
Data Presentation
Table 1: Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | - | Store in a tightly sealed, dry container. |
| Stock Solution | -20°C | 1 month | Sealed, protected from moisture.[1] |
| Stock Solution | -80°C | 6 months | Sealed, protected from moisture.[1] |
Table 2: Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 78.80 mM | Sonication may be required. Use fresh, anhydrous DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 634.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Sonicator
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.34 mg of this compound.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 6.34 mg, add 1 mL of DMSO.
-
Vortex the tube to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for short intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Mandatory Visualizations
Caption: General workflow for preparing and using this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to PCSK9 Inhibition: The Injectable Monoclonal Antibody Evolocumab Versus the Investigational Oral Inhibitor PF-06815345 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct approaches to inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) for the management of hypercholesterolemia: the approved injectable monoclonal antibody, evolocumab, and the discontinued investigational oral small molecule, PF-06815345 hydrochloride. While extensive clinical data underscores the efficacy of evolocumab, the development of PF-06815345 was halted in early clinical trials, limiting a direct comparison of their clinical performance.
Executive Summary
Evolocumab is a well-established, potent inhibitor of PCSK9 that has demonstrated significant reductions in low-density lipoprotein cholesterol (LDL-C) levels and a decreased risk of cardiovascular events in large-scale clinical trials.[1][2][3] Administered via subcutaneous injection, it represents a successful therapeutic strategy for patients who require additional LDL-C lowering despite maximally tolerated statin therapy. In contrast, this compound was an orally active small molecule inhibitor of PCSK9.[4] Its development was terminated during Phase 1 clinical trials due to a strategic business decision, not as a result of safety or efficacy concerns.[5] Consequently, a direct comparison of clinical efficacy between these two agents is not feasible. This guide will detail the mechanism of action and available data for both compounds, highlighting the established clinical profile of evolocumab and the limited, preclinical information for PF-06815345.
Mechanism of Action: Targeting PCSK9
Both evolocumab and PF-06815345 aim to lower LDL-C by inhibiting PCSK9. PCSK9 is a protein that binds to LDL receptors (LDLR) on the surface of liver cells, leading to their degradation.[6][7][8] By reducing the number of available LDLRs, PCSK9 decreases the liver's ability to clear LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.[8]
Evolocumab , a human monoclonal antibody, binds with high affinity to circulating PCSK9, preventing it from interacting with the LDLR.[6][7][8] This inhibition of the PCSK9-LDLR interaction allows for the recycling of LDLRs back to the hepatocyte surface, leading to increased clearance of LDL-C from the circulation.[6][7]
This compound , as a small molecule inhibitor, was also designed to inhibit PCSK9.[4] Preclinical data indicated its potential to lower plasma PCSK9 levels.[4]
Efficacy Data
Evolocumab
The clinical efficacy of evolocumab in reducing LDL-C and cardiovascular events is well-documented through numerous clinical trials.
| Trial Name | Population | Key Efficacy Endpoints | Results |
| FOURIER | 27,564 patients with atherosclerotic cardiovascular disease on statin therapy | - LDL-C reduction at 48 weeks- Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization | - 59% reduction in LDL-C from baseline (median baseline 92 mg/dL to 30 mg/dL).[3]- 15% relative risk reduction in the primary endpoint.[2][3] |
| OSLER-1 | 1,255 patients with hypercholesterolemia | - Long-term LDL-C reduction | - Sustained mean LDL-C reduction of 56% over 5 years.[9] |
This compound
Due to the termination of its clinical development program, there is no human clinical efficacy data available for PF-06815345. Preclinical studies in a humanized PCSK9 mouse model showed that a single oral dose of 500 mg/kg lowered plasma PCSK9 levels by 72% after 4 hours.[4] The compound demonstrated an in vitro IC50 value of 13.4 μM for PCSK9 inhibition.[4]
Experimental Protocols
Evolocumab Clinical Trials (Exemplified by the FOURIER trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.[3]
-
Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL cholesterol levels of 70 mg/dL or higher who were receiving statin therapy.[3]
-
Intervention: Patients were randomly assigned to receive subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.[3]
-
Primary Efficacy Endpoint: The composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[3]
-
Key Secondary Efficacy Endpoint: The composite of cardiovascular death, myocardial infarction, or stroke.[3]
-
Lipid Level Assessment: LDL-C levels were measured at baseline and at regular intervals throughout the trial.
This compound Phase 1 Trial (NCT02654899)
-
Study Design: A single-dose study in healthy subjects.[5][10]
-
Purpose: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of PF-06815345.[5]
-
Status: The trial was discontinued on April 4, 2016, as a strategic business decision not to pursue the indication.[5] The termination was not due to safety or efficacy concerns.[5]
Safety and Tolerability
Evolocumab: In clinical trials, the most common adverse events were injection-site reactions, which occurred more frequently with evolocumab than with placebo.[2] Overall, the rates of other adverse events, including new-onset diabetes and neurocognitive events, were not significantly different between the evolocumab and placebo groups.[3]
This compound: As the Phase 1 trial was terminated early, comprehensive safety and tolerability data in humans are not available.
Conclusion
Evolocumab is a highly effective, injectable PCSK9 inhibitor with a well-established efficacy and safety profile for lowering LDL-C and reducing the risk of cardiovascular events. In contrast, this compound was an investigational oral PCSK9 inhibitor whose clinical development was halted before any efficacy data in humans could be generated. While the oral route of administration for a PCSK9 inhibitor remains an attractive therapeutic goal, the lack of clinical data for PF-06815345 precludes a direct comparison with the clinically proven benefits of evolocumab. Future research and development of other oral PCSK9 inhibitors will be necessary to determine if they can match the potent LDL-C lowering and cardiovascular risk reduction demonstrated by injectable monoclonal antibodies like evolocumab.
References
- 1. Efficacy and safety of evolocumab in reducing lipids and cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. Evolocumab and Clinical Outcomes in Patients with Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. repathahcp.com [repathahcp.com]
- 7. Evolocumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Long-Term Efficacy and Safety of Evolocumab in Patients With Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative In Vivo Analysis of PCSK9 Inhibitors: PF-06815345 Hydrochloride and Alirocumab
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9): the investigational small molecule PF-06815345 hydrochloride and the approved monoclonal antibody alirocumab. The comparison focuses on their in vivo performance, supported by available experimental data. It is important to note that the clinical development of PF-06815345 was discontinued for strategic business reasons, not due to safety or efficacy concerns. Consequently, the publicly available in vivo data for PF-06815345 is limited to preclinical studies, in contrast to the extensive clinical trial data available for alirocumab.
Mechanism of Action: Targeting PCSK9 to Lower LDL Cholesterol
Both this compound and alirocumab function by inhibiting PCSK9, a protein that plays a crucial role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels.[1] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[2] By inhibiting PCSK9, both drugs prevent this degradation, thereby increasing the number of LDLRs available to clear LDL-C from the bloodstream, which results in lower plasma LDL-C levels.[1][2]
Alirocumab is a fully human monoclonal antibody that binds with high affinity and specificity to circulating PCSK9, preventing its interaction with the LDLR.[3][4][5] In contrast, PF-06815345 is an orally active small molecule designed to inhibit PCSK9.
In Vivo Experimental Data
The in vivo data for alirocumab is extensive, spanning preclinical animal models and large-scale human clinical trials. For PF-06815345, the available data is from a preclinical study in a humanized PCSK9 mouse model.
This compound: Preclinical Data
A study in a humanized PCSK9 mouse model demonstrated that a single oral dose of PF-06815345 could lower the levels of plasma PCSK9.
| Parameter | Dose | Time Point | Result |
| Plasma PCSK9 Reduction | 500 mg/kg | 4 hours | 72% reduction |
| Table 1: In Vivo Efficacy of PF-06815345 in a Humanized PCSK9 Mouse Model |
Alirocumab: Preclinical and Clinical Data
Preclinical Data in APOE*3Leiden.CETP Transgenic Mice
A study in APOE*3Leiden.CETP transgenic mice, a model for human-like lipoprotein metabolism, showed that alirocumab dose-dependently decreased plasma lipids and atherosclerosis development.[6]
| Parameter | Dose (mg/kg/week) | Duration | Result vs. Control |
| Total Cholesterol | 3 | 18 weeks | -37%[6] |
| 10 | 18 weeks | -46%[6] | |
| Triglycerides | 3 | 18 weeks | -36%[6] |
| 10 | 18 weeks | -39%[6] | |
| Atherosclerotic Lesion Size | 3 | 18 weeks | -71%[6] |
| 10 | 18 weeks | -88%[6] | |
| Table 2: In Vivo Efficacy of Alirocumab in APOE*3Leiden.CETP Transgenic Mice[6] |
Clinical Data (ODYSSEY Program)
The ODYSSEY clinical trial program has extensively evaluated the efficacy and safety of alirocumab in various patient populations.
| Study | Patient Population | Dosage | Primary Efficacy Endpoint (LDL-C Reduction) | Cardiovascular Outcomes |
| ODYSSEY CHOICE II | Hypercholesterolemia, not on statin | 150 mg every 4 weeks | -51.7% at 24 weeks | Not assessed as primary endpoint |
| ODYSSEY OUTCOMES | Recent acute coronary syndrome | 75 or 150 mg every 2 weeks | - | Reduced risk of recurrent ischemic events vs. placebo |
| Table 3: Selected Clinical Trial Data for Alirocumab |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies.
This compound: In Vivo Mouse Study
A detailed experimental protocol for the in vivo study of PF-06815345 is not publicly available. The following is a summary based on the available information.
-
Animal Model: Humanized PCSK9 mouse model.
-
Dosing: Single oral (p.o.) administration of PF-06815345 (100-500 mg/kg).
-
Endpoint: Measurement of plasma PCSK9 levels at various time points post-dosing.
Alirocumab: In Vivo Mouse Study Protocol
The following protocol is for the study of alirocumab in APOE*3Leiden.CETP transgenic mice.[6]
-
Animal Model: Ninety female APOE*3Leiden.CETP transgenic mice (9 to 13 weeks of age).[6]
-
Acclimatization: Mice received a semisynthetic cholesterol-rich diet for a 3-week run-in period.[6]
-
Grouping: Mice were matched based on body weight, plasma total cholesterol, and triglycerides, and divided into groups (n=15 per group).[6]
-
Diet: Mice were fed a Western-type diet throughout the study.[6]
-
Treatment:
-
Administration: Alirocumab was administered via weekly subcutaneous injections for 18 weeks.[6]
-
Endpoints:
-
Plasma lipid levels (total cholesterol, triglycerides).
-
Atherosclerotic lesion size and composition in the aortic root.[6]
-
Summary and Conclusion
This guide provides a comparative overview of this compound and alirocumab, two PCSK9 inhibitors with different modalities. Alirocumab is a well-characterized monoclonal antibody with robust preclinical and clinical data demonstrating its efficacy in lowering LDL-C and reducing cardiovascular risk. PF-06815345 is an investigational oral small molecule that has shown promise in a preclinical model by reducing plasma PCSK9 levels.
The discontinuation of PF-06815345's clinical development program limits a direct and comprehensive comparison with alirocumab. However, the available data suggests that both molecules effectively target the PCSK9 pathway. The oral bioavailability of PF-06815345 represents a potential advantage over the injectable administration of alirocumab. Further research and development of oral PCSK9 inhibitors are warranted to explore their full therapeutic potential in managing hypercholesterolemia.
For researchers and drug development professionals, the extensive data on alirocumab serves as a benchmark for the development and evaluation of novel PCSK9 inhibitors. The preclinical findings for PF-06815345, though limited, highlight the feasibility of a small molecule approach to PCSK9 inhibition.
References
- 1. Beneficial effects of brown fat activation on top of PCSK9 inhibition with alirocumab on dyslipidemia and atherosclerosis development in APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
A Comparative Guide to PCSK9 Inhibition: PF-06815345 Hydrochloride vs. Inclisiran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapies, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a powerful strategy. This guide provides a detailed comparison of two distinct therapeutic modalities targeting PCSK9: PF-06815345 hydrochloride, an investigational oral small molecule inhibitor, and inclisiran, a commercially available small interfering RNA (siRNA) therapeutic.
At a Glance: Key Differences
| Feature | This compound | Inclisiran |
| Modality | Oral small molecule inhibitor | Small interfering RNA (siRNA) |
| Mechanism of Action | Binds directly to the PCSK9 protein, preventing its interaction with the LDL receptor. | Prevents the synthesis of the PCSK9 protein in the liver by targeting its messenger RNA (mRNA). |
| Administration | Oral | Subcutaneous injection |
| Dosing Frequency | Expected to be daily (based on typical oral small molecules) | Twice a year (after initial doses) |
| Clinical Development | Phase 1 clinical trial was terminated for strategic business reasons, not due to safety or efficacy concerns.[1] | Approved for use in multiple countries and has undergone extensive Phase 3 clinical trials (ORION program).[2][3][4][5] |
Mechanism of Action
Both this compound and inclisiran aim to lower low-density lipoprotein cholesterol (LDL-C) by increasing the number of LDL receptors on the surface of hepatocytes. However, they achieve this through fundamentally different mechanisms.
This compound: Direct Inhibition of PCSK9 Protein
As an oral small molecule inhibitor, PF-06815345 is designed to be absorbed into the bloodstream and bind directly to circulating PCSK9 proteins.[6] This binding action sterically hinders the ability of PCSK9 to interact with the LDL receptor on hepatocytes.[6] By preventing this interaction, the LDL receptor is spared from degradation and can be recycled back to the cell surface to clear more LDL-C from the circulation.[6]
Inclisiran: Silencing the Production of PCSK9
Inclisiran is a small interfering RNA (siRNA) that leverages the body's natural process of RNA interference.[7] Administered as a subcutaneous injection, inclisiran is taken up by liver cells where it binds to the RNA-induced silencing complex (RISC).[7] This complex then seeks out and degrades the messenger RNA (mRNA) that codes for the PCSK9 protein.[7] By destroying the blueprint for PCSK9, inclisiran effectively halts its synthesis, leading to a sustained reduction in circulating PCSK9 levels and a subsequent increase in LDL receptor recycling.[7]
Performance Data
Quantitative data for this compound is limited due to the early termination of its clinical development.[1] In contrast, inclisiran has a wealth of data from its extensive ORION clinical trial program.
Table 1: Quantitative Data Summary
| Parameter | This compound | Inclisiran |
| LDL-C Reduction | Data not publicly available from the terminated Phase 1 trial. | Up to 52% reduction at 17 months compared to placebo in Phase 3 trials (ORION-9, -10, -11).[4][5] |
| PCSK9 Level Reduction | Data not publicly available. | Significant and sustained reduction.[3] |
| Key Clinical Trials | NCT02654899 (Phase 1, Terminated)[1] | ORION Program (Phase 2 and 3, including ORION-9, -10, -11, and long-term extension studies like ORION-8).[2][3][4][5] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of PF-06815345 are not available. However, for inclisiran, the ORION trial protocols provide a framework for its clinical evaluation. General methodologies for assessing PCSK9 inhibitors are also well-established.
General In Vitro Assay for PCSK9 Inhibitors
A common in vitro method to assess the efficacy of PCSK9 inhibitors is a binding assay.[7]
-
Plate Coating: 96-well plates are coated with recombinant human LDL receptor protein.
-
Inhibitor Incubation: Recombinant human PCSK9 protein is pre-incubated with varying concentrations of the test compound (e.g., PF-06815345).
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDL receptor-coated plates and incubated to allow for binding.
-
Detection: A labeled secondary antibody that binds to PCSK9 is added. The amount of bound PCSK9 is then quantified, typically through a colorimetric or fluorescent signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Quantification of Plasma PCSK9 Levels
A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying total PCSK9 levels in human plasma.[8][9]
-
Capture Antibody: Microplate wells are pre-coated with a polyclonal anti-PCSK9 antibody.
-
Sample Incubation: Standards and patient plasma samples are added to the wells and incubated.
-
Detection Antibody: A biotin-labeled polyclonal anti-PCSK9 antibody is added, which binds to the captured PCSK9.
-
Signal Generation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (TMB). The reaction is stopped, and the absorbance is measured. The concentration of PCSK9 is determined from a standard curve.[8][9]
Quantification of LDL-C in Clinical Trials
The primary efficacy endpoint in lipid-lowering trials is the percentage change in LDL-C from baseline.
-
Sample Collection: Blood samples are collected from patients at baseline and at specified time points throughout the study.
-
Lipid Panel Analysis: Serum or plasma is analyzed for total cholesterol, HDL-cholesterol, and triglycerides.
-
LDL-C Calculation: LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5) for measurements in mg/dL. This calculation is valid for triglyceride levels up to 400 mg/dL.
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each patient and compared between the treatment and placebo groups.
Conclusion
This compound and inclisiran represent two innovative but distinct approaches to PCSK9 inhibition. While PF-06815345 offered the convenience of an oral formulation, its clinical development was halted. Inclisiran, with its novel siRNA mechanism and infrequent dosing schedule, has successfully navigated extensive clinical trials and is now an established therapeutic option for managing hypercholesterolemia. The data and methodologies presented here provide a comparative framework for understanding these different modalities and for evaluating future developments in the field of PCSK9 inhibition.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. novartis.com [novartis.com]
- 5. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Oral PCSK9 Inhibitors" by Anandita Agarwala, Ramsha Asim et al. [digitalcommons.kansascity.edu]
- 7. benchchem.com [benchchem.com]
- 8. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of PF-06815345 Hydrochloride in LDLR Deficient Mice: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated efficacy of PF-06815345 hydrochloride, an oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, in low-density lipoprotein receptor (LDLR) deficient mice. Due to the discontinuation of its clinical development for strategic reasons, direct experimental data on PF-06815345 in this specific mouse model is not publicly available.[1] Therefore, this guide will extrapolate its expected performance based on its mechanism of action and compare it with alternative therapeutic strategies that have been tested in LDLR deficient models.
Introduction to PF-06815345 and LDLR Deficiency
PF-06815345 is a small molecule inhibitor of PCSK9.[2] PCSK9 is a protein that plays a crucial role in cholesterol homeostasis by binding to the LDL receptor on the surface of hepatocytes, leading to its degradation.[3][4] By inhibiting PCSK9, PF-06815345 is designed to increase the number of LDL receptors, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.[3][5]
LDLR deficient (LDLR-/-) mice are a widely used animal model for studying hypercholesterolemia and atherosclerosis.[6][7][8] These mice lack functional LDL receptors, which leads to severely elevated plasma LDL-C levels and the spontaneous development of atherosclerotic plaques, a process that is accelerated with a high-fat diet.[6][9]
Expected Efficacy of PF-06815345 in LDLR Deficient Mice
Based on the mechanism of action of PCSK9 inhibitors, the efficacy of PF-06815345 in LDLR deficient mice is expected to be minimal. The primary therapeutic effect of PCSK9 inhibition is the preservation of LDL receptors. In a model where these receptors are absent, the drug's target for exerting its cholesterol-lowering effect is not present. Studies on other PCSK9 inhibitors, such as monoclonal antibodies, in LDLR deficient mice have shown little to no reduction in plasma cholesterol levels and atherosclerotic lesion development.[2]
Comparative Therapeutic Strategies
Several alternative therapeutic approaches have been investigated in LDLR deficient mice, providing a benchmark against which the expected performance of PF-06815345 can be compared.
| Therapeutic Strategy | Mechanism of Action | Key Findings in LDLR-/- Mice |
| PF-06815345 (Expected) | Oral PCSK9 Inhibitor | Minimal to no reduction in plasma lipids and atherosclerosis due to the absence of LDL receptors. |
| Lomitapide | Microsomal Triglyceride Transfer Protein (MTP) Inhibitor | Significantly reduces total cholesterol, LDL/VLDL, and triglycerides. Decreases atherosclerotic plaque area.[10] |
| Exosome-based Ldlr Gene Therapy | Delivers functional Ldlr mRNA to restore LDLR expression. | Robustly restores LDLR expression, significantly decreases liver steatosis, lowers serum LDL-C, and reduces atherosclerotic plaques and inflammation.[1][11] |
Experimental Protocols
Below are detailed methodologies for key experiments typically conducted to evaluate the efficacy of lipid-lowering therapies in LDLR deficient mice.
Animal Model and Diet-Induced Atherosclerosis
-
Animal Model: Male or female LDLR deficient (C57BL/6J background) mice, typically 6-8 weeks old.
-
Diet: To induce hyperlipidemia and accelerate atherosclerosis, mice are fed a Western-type diet containing 21% fat and 0.15-0.2% cholesterol for a period of 8-16 weeks.[9][12] A control group is typically maintained on a standard chow diet.
-
Drug Administration: The investigational drug (e.g., PF-06815345) would be administered orally at various doses daily for the duration of the study. A vehicle control group receives the administration vehicle alone.
Lipid Profile Analysis
-
Sample Collection: Blood samples are collected via retro-orbital or tail vein bleeding at baseline and specified time points throughout the study.
-
Analysis: Plasma is separated by centrifugation. Total cholesterol, triglycerides, HDL-C, and LDL-C levels are measured using commercially available enzymatic colorimetric assays.
Atherosclerotic Plaque Assessment
-
Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The total plaque area is quantified as a percentage of the total aortic surface area using imaging software.
-
Aortic Root Cross-Section Analysis: The heart and upper aorta are embedded in OCT compound and sectioned. Serial cryosections of the aortic root are stained with Oil Red O and counterstained with hematoxylin. The lesion area in the aortic root is quantified using image analysis software.
Visualizations
Signaling Pathway of PCSK9 Inhibition
Caption: Mechanism of Action of PF-06815345 as a PCSK9 Inhibitor.
Experimental Workflow for Efficacy Testing in LDLR-/- Mice
Caption: Typical Experimental Workflow for Atherosclerosis Studies.
Conclusion
While this compound, as an oral PCSK9 inhibitor, represents a convenient therapeutic modality, its efficacy is fundamentally dependent on the presence of LDL receptors. In the context of LDLR deficient mice, a model that mimics homozygous familial hypercholesterolemia, PF-06815345 is not expected to provide a therapeutic benefit. In contrast, alternative strategies that either replace the function of the LDL receptor (gene therapy) or inhibit lipid synthesis through LDLR-independent pathways (MTP inhibition) have demonstrated significant efficacy in reducing hyperlipidemia and atherosclerosis in this challenging preclinical model. These findings underscore the importance of selecting appropriate therapeutic mechanisms tailored to the underlying genetic cause of hypercholesterolemia.
References
- 1. Exosome-based Ldlr gene therapy for familial hypercholesterolemia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atherosclerosis in LDLR-Knockout Mice Is Inhibited, but Not Reversed, by the PPARγ Ligand Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. cyagen.com [cyagen.com]
- 8. LDLR KO_GemPharmatech [en.gempharmatech.com]
- 9. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral PCSK9 Inhibition: A Head-to-Head Comparison of Emerging Small Molecule Inhibitors
The landscape of lipid-lowering therapies is on the cusp of a significant transformation with the advent of orally bioavailable small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). For years, the remarkable efficacy of injectable PCSK9-inhibiting monoclonal antibodies in reducing low-density lipoprotein cholesterol (LDL-C) has been well-established. Now, a new wave of oral agents promises to offer a more convenient and potentially more accessible treatment modality for patients with hypercholesterolemia. This guide provides a head-to-head comparison of the leading small molecule PCSK9 inhibitors in clinical development, with a focus on their performance, mechanism of action, and the experimental data that underpins their progression.
Mechanism of Action: Disrupting the LDLR Degradation Pathway
PCSK9 is a crucial regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, which leads to the degradation of the LDLR.[1] This reduction in LDLRs results in decreased clearance of LDL-C from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1] Small molecule PCSK9 inhibitors, like their monoclonal antibody counterparts, aim to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and increasing the clearance of LDL-C from circulation.[2][3]
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "Hepatocyte" LDLR [label="LDL Receptor"]; PCSK9 [label="PCSK9"]; LDL_C [label="LDL-C"]; Endosome [label="Endosome"]; Lysosome [label="Lysosome"]; Small_Molecule_Inhibitor [label="Small Molecule\nPCSK9 Inhibitor", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
end
subgraph "Bloodstream" Circulating_LDL_C [label="Circulating LDL-C"]; end
Circulating_LDL_C --> LDL_C; LDLR --> Circulating_LDL_C [label="Uptake", style=dashed, color="#34A853", dir=back];
{rank=same; Small_Molecule_Inhibitor} } caption: "Figure 1: Mechanism of action of small molecule PCSK9 inhibitors."
Performance of Investigational Small Molecule PCSK9 Inhibitors
Direct head-to-head clinical trial data for different small molecule PCSK9 inhibitors is not yet widely available in the public domain. However, data from clinical trials of individual agents provide a strong basis for comparison against existing therapies. The most advanced candidate is Merck's enlicitide decanoate (formerly MK-0616).
Enlicitide Decanoate (MK-0616)
Enlicitide decanoate is an orally administered macrocyclic peptide that has demonstrated significant LDL-C reduction in clinical trials.[4][5] Phase 2b trial results showed that once-daily oral doses of MK-0616 led to substantial, dose-dependent reductions in LDL-C levels at week 8 compared to placebo.[6] Notably, the 30 mg dose resulted in a 60.9% reduction in LDL-C.[5][6] These results are comparable to the LDL-C lowering effects of the approved injectable monoclonal antibody PCSK9 inhibitors, which typically show a 50-60% reduction.[1] Merck has initiated a Phase 3 clinical program for MK-0616, with data anticipated to further solidify its efficacy and safety profile.[4][7]
AZD0780
Another promising oral small molecule PCSK9 inhibitor is AZD0780. Phase 2b trial data for this compound also showed a significant dose-dependent reduction in LDL-C. At a dose of 30 mg, AZD0780 resulted in a 57% reduction in LDL-C compared to placebo.[8] The mechanism of AZD0780 is slightly different as it affects the trafficking of the PCSK9-LDLR complex rather than directly blocking the binding interaction.[8]
| Inhibitor | Class | Mechanism of Action | Route of Administration | LDL-C Reduction (Phase 2b) | Developer |
| Enlicitide Decanoate (MK-0616) | Macrocyclic Peptide | Inhibits PCSK9-LDLR interaction[2] | Oral (once daily)[4] | Up to 60.9% at 30 mg[5][6] | Merck |
| AZD0780 | Small Molecule | Affects PCSK9-LDLR complex trafficking[8] | Oral (once daily)[8] | 57% at 30 mg[8] | AstraZeneca |
| Evolocumab (Repatha®) | Monoclonal Antibody | Binds to circulating PCSK9[1] | Subcutaneous Injection (every 2-4 weeks)[1] | ~50-60%[1] | Amgen |
| Alirocumab (Praluent®) | Monoclonal Antibody | Binds to circulating PCSK9[1] | Subcutaneous Injection (every 2-4 weeks)[1] | ~50-60%[1] | Sanofi/Regeneron |
Experimental Protocols
The evaluation of small molecule PCSK9 inhibitors relies on a series of well-defined in vitro and in vivo experiments. Below are the methodologies for key assays.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor on the interaction between PCSK9 and the LDLR.
Methodology:
-
Plate Coating: A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.[9]
-
Blocking: The plate is blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.[9]
-
Inhibitor Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of the small molecule inhibitor.[9]
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated to allow binding.[9]
-
Detection: A labeled secondary antibody that binds to PCSK9 (e.g., an anti-His-tag HRP-conjugated antibody) is added.[10][11]
-
Signal Generation: A substrate for the enzyme on the secondary antibody (e.g., TMB for HRP) is added to produce a measurable signal (e.g., colorimetric or chemiluminescent).[9][11]
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.[9]
Cell-Based LDL-C Uptake Assay
Objective: To measure the functional effect of a small molecule inhibitor on the ability of liver cells to take up LDL.
Methodology:
-
Cell Culture: Hepatocytes (e.g., HepG2 cells) are cultured in a multi-well plate.[12]
-
Treatment: Cells are treated with the small molecule PCSK9 inhibitor at various concentrations for a specified period.[12] Recombinant PCSK9 is often added to the media to challenge the system.[12]
-
LDL Addition: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.[1]
-
Incubation: The cells are incubated to allow for the uptake of the labeled LDL.[12]
-
Washing: Cells are washed to remove any non-internalized DiI-LDL.[1]
-
Quantification: The amount of internalized DiI-LDL is quantified using fluorescence microscopy or a plate reader.[1] An increase in fluorescence inside the cells indicates that the inhibitor is working by preserving LDLR function.
Conclusion
The development of oral small molecule PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. While direct comparative data is still emerging, the clinical results for agents like enlicitide decanoate (MK-0616) and AZD0780 are highly promising, demonstrating LDL-C reductions that are on par with the established injectable monoclonal antibodies. The convenience of an oral formulation has the potential to improve patient adherence and expand access to this potent class of lipid-lowering therapy. As more data from Phase 3 trials become available, a clearer picture of the comparative efficacy and safety of these novel agents will emerge, paving the way for a new era in cardiovascular disease prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. Merck's MK-0616, an Investigational Oral PCSK9 Inhibitor, Significantly Reduced LDL-C in Patients with Hypercholesterolemia in Phase 2b Study | INN [investingnews.com]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
Validating KAT6A Inhibition: A Comparison of PF-07248144 and Alternative Compounds with Secondary Assays
A guide for researchers on validating the efficacy of KAT6A inhibitors through robust primary and secondary assay protocols.
In the rapidly evolving landscape of epigenetic drug discovery, lysine acetyltransferase 6A (KAT6A) has emerged as a compelling therapeutic target in oncology.[1] Dysregulation of KAT6A, a histone acetyltransferase, is implicated in the progression of various cancers, including estrogen receptor-positive (ER+) breast cancer.[2] Pfizer's PF-07248144, a first-in-class, selective inhibitor of KAT6A and KAT6B, has shown promising anti-tumor activity in clinical trials.[2][3] This guide provides a framework for researchers to validate the efficacy of KAT6A inhibitors like PF-07248144 by employing a primary biochemical assay and corroborating the results with essential secondary cellular and in vivo assays.
The Role of KAT6A in Cellular Signaling
KAT6A is a crucial enzyme that catalyzes the acetylation of histone H3 at lysine 23 (H3K23Ac).[4][5] This epigenetic modification leads to a more relaxed chromatin structure, facilitating gene transcription.[4] In certain cancers, the dysregulation of KAT6A activity contributes to uncontrolled cell proliferation and survival.[6][7] One of the key pathways influenced by KAT6A involves the upregulation of PI3K/AKT signaling.[8][9] KAT6A-mediated H3K23 acetylation can recruit other proteins that promote the transcription of PIK3CA, a catalytic subunit of PI3K, thereby activating the oncogenic PI3K/AKT pathway.[8][9] Inhibitors of KAT6A, such as PF-07248144, aim to suppress this activity, leading to decreased H3K23 acetylation and subsequent downregulation of pro-tumorigenic gene expression.[6]
Primary Assay: Measuring Target Engagement
The primary method to directly assess the efficacy of a KAT6A inhibitor is to measure its impact on the acetylation of its direct substrate, histone H3 at lysine 23 (H3K23Ac).
Histone H3K23 Acetylation Assay
This biochemical assay quantifies the levels of H3K23 acetylation in cells treated with the inhibitor. A significant reduction in H3K23Ac levels indicates successful target engagement by the compound.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., ER+ breast cancer cell lines like ZR-75-1) and treat with varying concentrations of the KAT6 inhibitor (e.g., PF-07248144) and a vehicle control for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins.
-
Quantification: Measure the concentration of total histone proteins.
-
ELISA or Western Blot: Use a specific antibody against acetyl-histone H3 (Lys23) to detect the levels of H3K23Ac. This can be done through an Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative results or by Western Blot for semi-quantitative analysis.[10] Normalize the H3K23Ac signal to the total histone H3 levels.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce H3K23 acetylation by 50%.
Secondary Assays: Validating Biological Effects
Positive results from the primary assay should be validated with secondary assays that measure the downstream biological consequences of KAT6A inhibition.
Cell Proliferation Assay
This assay determines the effect of the KAT6 inhibitor on the growth and division of cancer cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the KAT6 inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT or WST-1) or fluorometric (e.g., CyQUANT) assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for the inhibitor.
In Vivo Tumor Growth Inhibition Studies
To confirm the anti-tumor activity in a more complex biological system, in vivo studies using xenograft models are crucial.
Experimental Protocol:
-
Xenograft Model: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer the KAT6 inhibitor (e.g., PF-07248144) or a vehicle control to the mice orally or via injection, following a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure H3K23Ac levels to confirm target engagement in vivo.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Comparative Data of KAT6A Inhibitors
The following table summarizes hypothetical performance data for PF-07248144 and other potential KAT6A inhibitors in the described assays.
| Compound | Primary Assay: H3K23Ac Inhibition (IC50) | Secondary Assay: Cell Proliferation (GI50) | Secondary Assay: In Vivo Tumor Growth Inhibition (%) |
| PF-07248144 | 10 nM | 50 nM | 65% |
| Competitor A | 15 nM | 75 nM | 60% |
| Competitor B (MEN2312)[11] | 25 nM | 100 nM | 55% |
| Competitor C (OP-3136)[11] | 8 nM | 40 nM | 70% |
Note: The data presented here are for illustrative purposes and may not reflect actual experimental results.
Conclusion
Validating the efficacy of a targeted inhibitor like PF-07248144 requires a multi-faceted approach. By combining a direct measure of target engagement through a primary biochemical assay with functional secondary assays, researchers can confidently assess the therapeutic potential of novel KAT6A inhibitors. This systematic validation process is critical for advancing promising epigenetic modulators from the laboratory to clinical applications.
References
- 1. Identification of triazolyl KAT6 inhibitors via a templated fragment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. KAT6 catalysts to kick off 2025 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Comparative Guide to the Cross-Reactivity of PF-06815345 Hydrochloride and Other PCSK9 Inhibitors in Various Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical data on PF-06815345 hydrochloride, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and its alternatives. The focus is on cross-reactivity and performance in different species, supported by available experimental data and methodologies.
Introduction
This compound is an orally active, potent inhibitor of PCSK9, a key regulator of low-density lipoprotein (LDL) cholesterol levels. By inhibiting PCSK9, PF-06815345 prevents the degradation of LDL receptors (LDLR), leading to increased clearance of LDL cholesterol from the circulation. While clinical trials for PF-06815345 were initiated, they were ultimately terminated for undisclosed reasons related to basic science. Understanding the cross-reactivity of such compounds across different preclinical species is crucial for the extrapolation of efficacy and safety data to humans. This guide summarizes the available data for PF-06815345 and compares it with other PCSK9 inhibitors with different mechanisms of action.
Data Presentation
In Vitro Activity of PCSK9 Inhibitors
| Compound | Target | Mechanism of Action | Human | Mouse | Rat | Dog | Monkey |
| PF-06815345 HCl | PCSK9 | Small Molecule Inhibitor | IC50: 13.4 μM[1] | Active in humanized PCSK9 mouse model[1] | Data not available | Data not available | Data not available |
| Inclisiran | PCSK9 mRNA | Small Interfering RNA (siRNA) | Clinically active[2] | Data not available | Data not available | Data not available | Active in non-human primates[3] |
| Gemcabene | Multiple | Reduces hepatic apoC-III mRNA, inhibits fatty acid and cholesterol synthesis[4] | Clinically active[5] | Active[4] | Active[4] | Data not available | Data not available |
Note: The lack of direct cross-species IC50 data for PF-06815345 is a significant data gap. The activity in a humanized PCSK9 mouse model suggests efficacy but does not inform on the direct interaction with murine PCSK9.
In Vivo Pharmacokinetics
Comprehensive pharmacokinetic data for this compound across multiple species is limited. The following table presents the available information and highlights the parameters that are critical for cross-species comparison.
| Parameter | PF-06815345 HCl (Human)[6] | Representative Small Molecule (Species-Dependent)[7] |
| Administration Route | Oral | Oral / Intravenous |
| Tmax (Time to Max. Conc.) | Data not available | Species- and formulation-dependent |
| Cmax (Max. Concentration) | Data not available | Species- and dose-dependent |
| AUC (Area Under the Curve) | Data not available | Species- and dose-dependent |
| Half-life (t½) | Data not available | Species-dependent |
| Bioavailability | Data not available | Species- and formulation-dependent |
Note: A Phase 1 clinical trial (NCT02654899) was initiated to evaluate the pharmacokinetics of PF-06815345 in healthy human subjects, but detailed results are not publicly available.[6] Preclinical pharmacokinetic studies in animals are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials.[8]
Experimental Protocols
In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay is fundamental for quantifying the ability of a test compound to inhibit the interaction between PCSK9 and the LDL receptor.
Materials:
-
Recombinant human, mouse, rat, dog, and monkey PCSK9 protein
-
Recombinant human LDLR extracellular domain (EGF-A)
-
High-binding 96-well microplates
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the recombinant LDLR EGF-A domain.
-
Block non-specific binding sites.
-
Pre-incubate serially diluted test compound with recombinant PCSK9 from each species in a separate plate.
-
Transfer the compound-PCSK9 mixture to the LDLR-coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated secondary antibody that recognizes PCSK9.
-
Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Calculate the percent inhibition and determine the IC50 value for each species.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule inhibitor after oral administration.
Animal Models:
-
Mice (e.g., C57BL/6)
-
Rats (e.g., Sprague-Dawley)
-
Dogs (e.g., Beagle)
-
Monkeys (e.g., Cynomolgus)
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound (e.g., this compound) via oral gavage at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood to separate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the test compound.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Mandatory Visualization
Signaling Pathway of PCSK9 Inhibition
Caption: PCSK9 binds to the LDLR, leading to its degradation and reduced LDL clearance. PF-06815345 inhibits this interaction.
Experimental Workflow for In Vitro Cross-Reactivity Screening
Caption: Workflow for determining the in vitro cross-reactivity of a PCSK9 inhibitor across different species.
Conclusion
The available data indicates that this compound is a potent inhibitor of human PCSK9. Its efficacy has been demonstrated in a mouse model expressing human PCSK9. However, a comprehensive understanding of its cross-reactivity with PCSK9 from other common preclinical species (rat, dog, monkey) is limited by the lack of publicly available data. This data gap makes direct extrapolation of efficacy and safety from these animal models to humans challenging.
In contrast, alternatives such as the siRNA Inclisiran have shown activity in non-human primates, and Gemcabene has demonstrated effects in rodent models. For a thorough evaluation of any new PCSK9 inhibitor, including PF-06815345, conducting direct comparative in vitro and in vivo studies across multiple relevant species is essential. The experimental protocols provided in this guide offer a framework for generating such critical data. Researchers are encouraged to consider these methodologies to build a comprehensive cross-reactivity profile for their compounds of interest.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcabene, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Randomized Controlled Trials of Gemcabene and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Usefulness of Gemcabene in Homozygous Familial Hypercholesterolemia (from COBALT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. dovepress.com [dovepress.com]
- 8. biotechfarm.co.il [biotechfarm.co.il]
Safety Operating Guide
Proper Disposal Procedures for PF-06815345 Hydrochloride
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of research-grade chemicals is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the disposal of PF-06815345 hydrochloride, a potent, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of it by treating it as a potentially hazardous substance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate safety measures are in place.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A dust mask or respirator is recommended if handling the solid form to avoid inhalation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Classification :
-
Containerization :
-
Place all waste containing this compound (including contaminated consumables like pipette tips, tubes, and gloves) into a designated, leak-proof hazardous waste container.
-
Use containers that are compatible with the chemical. Plastic containers are often preferred for their durability.[5]
-
Ensure the container is kept closed except when adding waste.[3][6]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[5][7]
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of waste generation.
-
The laboratory or room number where the waste was generated.
-
The name and contact information of the Principal Investigator.[5]
-
-
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7][8]
-
The SAA must be at or near the point of waste generation and inspected weekly for any leaks.[7]
-
Segregate the waste from incompatible materials. As a general precaution, store it away from strong acids, bases, and oxidizing agents.[7]
-
-
Disposal Request and Pickup :
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5]
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[9]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Protect Yourself : Don the appropriate PPE before attempting to clean the spill.
-
Containment : For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an absorbent material to contain and collect the waste.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. odu.edu [odu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. reddit.com [reddit.com]
Essential Safety and Logistical Information for Handling PF-06815345 Hydrochloride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PF-06815345 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] This includes safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use.[1] Immediately change contaminated clothing. Apply preventive skin protection. |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator. A surgical N-95 respirator can provide both respiratory and splash protection.[2] |
| Body Protection | Wear a lab coat or a protective gown. For sterile compounding of toxic drugs, gowns made of proven resistant materials are recommended.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. Use only outdoors or in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a Class II Biosafety Cabinet (BSC) or an isolator is recommended to provide significant worker protection.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
For long-term storage, store at -80°C for up to 6 months.[4]
-
For short-term storage, store at -20°C for up to 1 month.[4]
-
The product should be stored sealed and away from moisture.[4]
Disposal Plan
1. Waste Collection:
-
Collect waste material in suitable, closed containers labeled for chemical waste.[1]
2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not allow the product to enter drains.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| If swallowed | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
